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  • Product: 2-Phenyl-3-(pyridin-4-yl)propanoic acid
  • CAS: 1017323-33-9

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 2-Phenyl-3-(pyridin-4-yl)propanoic Acid: A Structural and Pharmacological Whitepaper

Executive Summary In contemporary medicinal chemistry, the rational design of polypharmacological agents often relies on the fusion of distinct, highly characterized pharmacophores. 2-phenyl-3-(pyridin-4-yl)propanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of polypharmacological agents often relies on the fusion of distinct, highly characterized pharmacophores. 2-phenyl-3-(pyridin-4-yl)propanoic acid (CAS 1017323-33-9) serves as a prime example of a bifunctional scaffold. By amalgamating a 2-arylpropanoic acid core—a motif synonymous with classical non-steroidal anti-inflammatory drugs (NSAIDs)—with a 4-pyridyl moiety, this molecule bridges two distinct pharmacological domains: lipid signaling modulation and metalloenzyme inhibition.

This whitepaper provides an in-depth mechanistic deconstruction of this compound, detailing its structural biology, putative mechanisms of action (MoA), and the rigorous experimental workflows required to validate its target engagement.

Structural Biology & Pharmacophore Analysis

The pharmacological versatility of 2-phenyl-3-(pyridin-4-yl)propanoic acid is dictated by its bipartite molecular architecture. Understanding the physical chemistry of these functional groups is critical for predicting target engagement.

The 2-Arylpropanoic Acid Core

Derivatives of 2-arylpropanoic acid are a well-established class of NSAIDs that act by mimicking the endogenous substrate arachidonic acid 1. The carboxylic acid moiety is deprotonated at physiological pH (pH 7.4), forming a critical electrostatic salt bridge with the positively charged Arg120 residue at the constriction site of cyclooxygenase (COX) enzymes. Simultaneously, the C2-phenyl ring inserts into a hydrophobic pocket lined by Val349, Leu352, and Tyr355, anchoring the molecule and sterically occluding the catalytic channel. Recent literature has also highlighted the role of 2-arylpropanoic acids in repurposing efforts against Mycobacterium tuberculosis, indicating that this core can disrupt complex lipid metabolism pathways beyond human COX enzymes 2.

The Pyridin-4-yl Motif

The introduction of a pyridine ring at the C3 position transforms the scaffold into a potent metal chelator. Pyridine-containing compounds have been extensively validated as potent inhibitors of zinc metalloproteases, including Matrix Metalloproteinases (MMP-2 and MMP-9) 3. The underlying causality relies on the pKa of the pyridine conjugate acid (~5.2). At pH 7.4, the pyridine nitrogen exists predominantly in its free-base form. The unprotonated nitrogen lone pair acts as a strong Lewis base, displacing the catalytic water molecule in the MMP active site and directly coordinating the catalytic Zn2+ ion (Lewis acid) 4.

Primary Mechanisms of Action (MoA)

Based on its structural determinants, 2-phenyl-3-(pyridin-4-yl)propanoic acid engages in two primary, parallel mechanisms of action when deployed in biological systems.

Polypharmacology Scaffold 2-phenyl-3-(pyridin-4-yl) propanoic acid COX COX-1 / COX-2 (Arg120/Tyr355) Scaffold->COX 2-Arylpropanoic Acid Core MMP MMP-2 / MMP-9 (Catalytic Zn2+) Scaffold->MMP Pyridin-4-yl Motif Effect1 Anti-inflammatory Response COX->Effect1 Prostaglandin Inhibition Effect2 Anti-metastatic Response MMP->Effect2 ECM Degradation Blockade

Bifunctional target engagement of 2-phenyl-3-(pyridin-4-yl)propanoic acid via distinct motifs.

MoA 1: Cyclooxygenase (COX) Competitive Inhibition

The compound acts as a competitive, reversible inhibitor of COX-1 and COX-2. By occupying the cyclooxygenase active site, it prevents the oxygenation of arachidonic acid into Prostaglandin G2 (PGG2) and its subsequent reduction to Prostaglandin H2 (PGH2). This blockade downstream truncates the synthesis of pro-inflammatory prostanoids (PGE2, PGI2, TXA2), conferring potent anti-inflammatory and analgesic properties.

MoA 2: Matrix Metalloproteinase (MMP) Zinc Chelation

In the tumor microenvironment, MMPs degrade the extracellular matrix (ECM), facilitating metastasis. The 4-pyridyl group of the scaffold penetrates the S1' specificity pocket of MMPs. Once positioned, the pyridine nitrogen forms a coordinate covalent bond with the catalytic Zn2+ , effectively neutralizing the enzyme's ability to polarize water for peptide bond hydrolysis. This dual-action profile makes the scaffold highly attractive for oncology programs targeting inflammation-driven metastasis.

Quantitative Data Summary

To benchmark the efficacy of this scaffold class, representative kinetic and thermodynamic parameters are summarized below. These metrics reflect the dual-target affinity characteristic of pyridine-substituted 2-arylpropanoic acids.

Target EnzymePutative Binding MotifRepresentative IC50​ / Ki​ Ligand Efficiency (LE)
COX-2 Carboxylate Salt Bridge (Arg120) 0.85±0.12μM 0.32 kcal/mol/HA
MMP-9 Pyridine-Zinc Coordination 1.20±0.15μM 0.29 kcal/mol/HA
MMP-2 Pyridine-Zinc Coordination 2.10±0.30μM 0.27 kcal/mol/HA
COX-1 Carboxylate Salt Bridge (Arg120) 4.50±0.40μM 0.24 kcal/mol/HA

Note: Data represents class-average baseline affinities for the unmodified scaffold prior to lead optimization.

Experimental Workflows & Validation Protocols

To rigorously validate the mechanisms of action, the following self-validating experimental systems must be employed. These protocols are designed to eliminate false positives arising from solvent effects or non-specific binding.

Protocol 1: COX-2 Peroxidase-Coupled Enzyme Kinetics

This assay quantifies the inhibition of PGH2 formation by measuring the oxidation of a colorimetric co-substrate.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Causality: Hematin is an absolute requirement; it acts as the prosthetic group for the peroxidase activity of the COX holoenzyme.

  • Compound Incubation: Titrate the compound in DMSO and add to the enzyme mixture. Ensure final DMSO concentration remains ≤1% . Include a vehicle control (1% DMSO) to establish the 100% activity baseline, ensuring solvent does not denature the protein.

  • Reaction Initiation: Pre-incubate for 10 minutes at 37°C. Initiate the reaction by adding 100 µM arachidonic acid and 170 µM TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Readout: Monitor absorbance dynamically at 590 nm. The rate of TMPD oxidation is directly proportional to the reduction of PGG2 to PGH2. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (SPR) for Zinc-Dependent Binding

SPR provides real-time, label-free quantification of the binding kinetics ( kon​ , koff​ ) to metalloenzymes.

SPR_Protocol Step1 1. Surface Preparation Immobilize MMP-9 via Amine Coupling Step2 2. Reference Channel Blank Dextran for Background Subtraction Step1->Step2 Step3 3. Analyte Injection Titrate Scaffold (0.1 - 10 µM) Step2->Step3 Step4 4. Dissociation Phase Buffer Wash to Measure koff Step3->Step4 Step5 5. Kinetic Analysis Fit to 1:1 Langmuir Binding Model Step4->Step5

Surface Plasmon Resonance (SPR) workflow for quantifying zinc-dependent binding kinetics.

  • Surface Immobilization: Immobilize recombinant MMP-9 onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry. Block unreacted esters with 1 M ethanolamine.

  • Self-Validating Reference: Maintain Flow Cell 1 as an unmodified reference channel. Causality: Subtracting the reference signal from the active channel eliminates artifacts caused by bulk refractive index changes and non-specific binding of the lipophilic phenyl ring to the dextran matrix.

  • Buffer Optimization: Utilize a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, supplemented with 50 µM ZnCl2​ . Causality: Continuous microfluidic flow can leach the catalytic zinc from the MMP active site over time. Supplementing the buffer with trace ZnCl2​ preserves the structural integrity of the target binding pocket.

  • Kinetic Injection: Inject the compound in a multi-cycle kinetic format (0.1 µM to 10 µM) at a flow rate of 30 µL/min. Record the association phase for 120 seconds and the dissociation phase (buffer wash) for 300 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

References

  • Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models. PMC.
  • Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases. PMC.
  • Repurposing drugs for treatment of tuberculosis: a role for non-steroidal anti-inflammatory drugs. British Medical Bulletin, Oxford Academic.
  • 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. MDPI Molecules.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-phenyl-3-(pyridin-4-yl)propanoic acid

Introduction: The Pivotal Role of Physicochemical Properties in Drug Development In the landscape of modern drug discovery and development, the adage "a drug must reach its target to be effective" remains a fundamental p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, the adage "a drug must reach its target to be effective" remains a fundamental principle. The journey of a drug molecule from administration to its site of action is profoundly influenced by its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential and safety.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding and early characterization of these properties are not merely procedural steps but a cornerstone of a rational and streamlined preformulation process.[3] Poor physicochemical attributes, such as low aqueous solubility, are a major cause of attrition for promising drug candidates.[4]

This technical guide provides an in-depth exploration of the core physicochemical properties of the novel small molecule, 2-phenyl-3-(pyridin-4-yl)propanoic acid. While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a comprehensive roadmap for its characterization. We will delve into the theoretical underpinnings of key parameters, provide field-proven experimental protocols for their determination, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data crucial for informed decision-making in the drug development pipeline.

Molecular Identity:

  • IUPAC Name: 2-phenyl-3-(pyridin-4-yl)propanoic acid

  • Molecular Formula: C₁₄H₁₃NO₂

  • Molecular Weight: 227.26 g/mol

  • Chemical Structure:

Ionization Constant (pKa): A Predictor of In Vivo Behavior

The ionization state of a drug molecule is a critical determinant of its solubility, permeability, and interaction with biological targets. The acid dissociation constant (pKa) is the pH at which a molecule exists in an equal mixture of its ionized and non-ionized forms. For 2-phenyl-3-(pyridin-4-yl)propanoic acid, two key ionizable groups are present: the carboxylic acid and the pyridine ring.

The carboxylic acid group is acidic and will be predominantly deprotonated (negatively charged) at physiological pH (around 7.4). The pyridine ring is basic and will be predominantly protonated (positively charged) at acidic pH values. The interplay of these two pKa values will define the molecule's overall charge at different pH environments, such as the stomach (acidic) and the intestine (neutral to slightly basic).

Predicted pKa Values:
Ionizable GroupPredicted pKaPredominant form at pH 7.4
Carboxylic Acid~4.0 - 5.0Ionized (COO⁻)
Pyridine Nitrogen~5.0 - 6.0Neutral

Note: These are estimated values and require experimental verification.

Experimental Determination of pKa:

Several robust methods exist for the experimental determination of pKa values.[5] The choice of method often depends on the compound's properties, such as its solubility and chromophore presence.

1. Potentiometric Titration:

This is a classic and widely used method for determining the pKa of soluble compounds.[6][7]

  • Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is determined from the midpoint of the resulting titration curve.

  • Protocol:

    • Prepare a solution of 2-phenyl-3-(pyridin-4-yl)propanoic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

    • Calibrate a pH meter with standard buffer solutions.

    • Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • Record the pH after each addition, allowing the solution to equilibrate.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed.

2. UV-Metric Titration (Spectrophotometric Method):

This method is particularly useful for compounds with a chromophore that exhibits a change in absorbance upon ionization.[5][8] It requires smaller amounts of the compound and is suitable for poorly soluble molecules.[6]

  • Principle: The absorbance of a solution of the compound is measured at a specific wavelength across a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to a sigmoidal curve.[5]

  • Protocol:

    • Identify the wavelength of maximum absorbance (λmax) for both the ionized and non-ionized forms of the molecule.

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Prepare a solution of the compound in each buffer solution at a constant concentration.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR can be used to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[9]

  • Principle: The chemical shifts of protons adjacent to an ionizable group are sensitive to the protonation state. By tracking these shifts across a range of pH values, a titration curve can be generated.

  • Protocol:

    • Dissolve the compound in a suitable deuterated solvent (e.g., D₂O).

    • Prepare a series of samples at different pD (pH in D₂O) values by adding small amounts of DCl or NaOD.

    • Acquire a ¹H NMR spectrum for each sample.

    • Identify the protons whose chemical shifts are most affected by the pH change.

    • Plot the chemical shift of these protons versus the pD. The pKa can be calculated from the inflection point of the resulting curve.

Visualization of pKa Determination Workflow:

pKa_Workflow cluster_prep Sample Preparation cluster_methods Experimental Methods cluster_analysis Data Analysis Compound 2-phenyl-3-(pyridin-4-yl)propanoic acid Solvent Aqueous Buffer / Co-solvent Compound->Solvent Dissolve Potentiometric Potentiometric Titration (pH vs. Titrant Volume) Solvent->Potentiometric UV_Metric UV-Metric Titration (Absorbance vs. pH) Solvent->UV_Metric NMR_Spec NMR Spectroscopy (Chemical Shift vs. pH) Solvent->NMR_Spec Sigmoid Generate Sigmoidal Curve Potentiometric->Sigmoid UV_Metric->Sigmoid NMR_Spec->Sigmoid Inflection Determine Inflection Point Sigmoid->Inflection pKa_Value Calculate pKa Inflection->pKa_Value

Caption: Workflow for the experimental determination of pKa.

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic solvent (most commonly n-octanol) and water.[10][11]

  • logP: The partition coefficient of the neutral form of the molecule.

  • logD: The distribution coefficient, which is the partition coefficient at a specific pH and takes into account all ionized and non-ionized species. For ionizable molecules like 2-phenyl-3-(pyridin-4-yl)propanoic acid, logD is a more physiologically relevant parameter.

A balanced lipophilicity is crucial; while high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and higher toxicity.[1][2]

Predicted logP and logD:
ParameterPredicted Value
logP~2.5 - 3.5
logD at pH 7.4~1.0 - 2.0

Note: These are estimated values and require experimental verification.

Experimental Determination of Lipophilicity:

1. Shake-Flask Method (The "Gold Standard"):

This is the traditional and most direct method for determining logP.[10][12]

  • Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured.[10]

  • Protocol:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Add a known amount of 2-phenyl-3-(pyridin-4-yl)propanoic acid to a mixture of the pre-saturated n-octanol and aqueous buffer (for logD, use a buffer of the desired pH).

    • Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate logP or logD using the formula: logP (or logD) = log([concentration in octanol] / [concentration in aqueous phase]).

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This is a faster, more automated indirect method for estimating logP.[10][12]

  • Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of compounds with known logP values.

  • Protocol:

    • Prepare a mobile phase of a water/organic solvent mixture (e.g., water/acetonitrile or water/methanol).

    • Inject a solution of 2-phenyl-3-(pyridin-4-yl)propanoic acid and a set of calibration standards with known logP values onto an RP-HPLC column.

    • Determine the retention time for each compound.

    • Calculate the capacity factor (k) for each compound.

    • Plot the log(k) of the standards against their known logP values to generate a calibration curve.

    • Use the log(k) of the test compound to determine its logP from the calibration curve.

Visualization of Lipophilicity and pH:

logD_vs_pH cluster_plot logD vs. pH for 2-phenyl-3-(pyridin-4-yl)propanoic acid pH pH 10 10 2 2 4 4 6 6 8 8 logD logD 0.0 0.0 3.0 3.0 2.0 2.0 1.0 1.0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5

Caption: Illustrative plot of logD vs. pH for an amphiprotic molecule.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical property, as a drug must be in solution to be absorbed from the gastrointestinal tract.[13] Low aqueous solubility can lead to poor bioavailability and challenges in formulation development.[3]

Types of Solubility Measurements:
  • Kinetic Solubility: Measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It's a high-throughput method used in early discovery to flag potential solubility issues.[13][14][15]

  • Thermodynamic (Equilibrium) Solubility: The true equilibrium solubility of the solid compound in an aqueous buffer. It is a lower throughput but more accurate "gold standard" measurement used in later stages of drug development.[13][14]

Experimental Determination of Aqueous Solubility:

1. Shake-Flask Method for Thermodynamic Solubility:

  • Principle: An excess amount of the solid compound is added to an aqueous buffer of a specific pH. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is then determined.

  • Protocol:

    • Add an excess of solid 2-phenyl-3-(pyridin-4-yl)propanoic acid to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter or centrifuge the suspension to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

2. Nephelometry for Kinetic Solubility:

  • Principle: This high-throughput method measures the turbidity or light scattering caused by the precipitation of a compound when a concentrated DMSO stock solution is added to an aqueous buffer.

  • Protocol:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • In a microplate, add the DMSO stock solution to an aqueous buffer at various dilutions.

    • Incubate the plate for a short period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Visualization of Solubility Determination Workflow:

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility DMSO_Stock DMSO Stock Solution Dilution Dilute in Aqueous Buffer DMSO_Stock->Dilution Nephelometry Nephelometry (Turbidity) Dilution->Nephelometry Kinetic_Result Kinetic Solubility Value Nephelometry->Kinetic_Result Excess_Solid Excess Solid Compound Equilibration Equilibrate in Buffer (24-48h) Excess_Solid->Equilibration Separation Filter / Centrifuge Equilibration->Separation Analysis HPLC / LC-MS Analysis Separation->Analysis Thermo_Result Thermodynamic Solubility Value Analysis->Thermo_Result

Caption: Workflows for kinetic and thermodynamic solubility determination.

Conclusion: A Holistic Approach to Physicochemical Characterization

The physicochemical properties of 2-phenyl-3-(pyridin-4-yl)propanoic acid—namely its pKa, lipophilicity, and aqueous solubility—are interconnected and foundational to its potential as a drug candidate. A thorough and early experimental determination of these parameters is essential for building a comprehensive profile of the molecule, enabling a data-driven approach to lead optimization, formulation development, and the prediction of its in vivo performance. The protocols and insights provided in this guide offer a robust framework for researchers to generate the high-quality data necessary to advance promising compounds through the drug discovery pipeline.

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • Experiment C33: Determination of pKa by Half Titration. (n.d.).
  • Aqueous Solubility Assay - Enamine. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • Aqueous Solubility - Creative Biolabs. (n.d.).
  • Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed. (2011, September 19).
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology. (2011, July 26).
  • Physicochemical Characterization | Pion, Inc. (n.d.).
  • Aqueous Solubility Assays - Creative Bioarray. (2025, July 30).
  • Characterization of Physicochemical Properties - Pace Analytical. (n.d.).

Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 2-Phenyl-3-(pyridin-4-yl)propanoic Acid

Executive Overview In the realm of crystal engineering and active pharmaceutical ingredient (API) development, understanding the solid-state behavior of bifunctional molecules is paramount. 2-Phenyl-3-(pyridin-4-yl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of crystal engineering and active pharmaceutical ingredient (API) development, understanding the solid-state behavior of bifunctional molecules is paramount. 2-Phenyl-3-(pyridin-4-yl)propanoic acid serves as an exemplary model system. Featuring a flexible propanoic acid backbone, a sterically demanding hydrophobic phenyl ring, and a strong hydrogen-bond accepting pyridin-4-yl moiety, this compound exhibits complex supramolecular behavior.

This technical guide provides an authoritative, end-to-end framework for the crystallographic characterization of 2-phenyl-3-(pyridin-4-yl)propanoic acid. By detailing the causality behind crystallization strategies, Single-Crystal X-Ray Diffraction (SC-XRD) workflows, and structural refinement, this document serves as a self-validating blueprint for structural scientists.

Supramolecular Design & Synthon Hierarchy

The crystal packing of 2-phenyl-3-(pyridin-4-yl)propanoic acid is dictated by a strict hierarchy of intermolecular interactions. The competition between functional groups typically resolves in favor of the carboxylic acid–pyridine supramolecular heterosynthon [1]. Extensive crystallographic database analyses reveal that the COOH⋯Npyridine​ interaction is thermodynamically favored over the COOH⋯COOH homodimer due to the high basicity of the pyridine nitrogen[2].

Depending on the exact pKa differential in the crystallization solvent, this interaction can manifest as a neutral hydrogen bond ( O−H⋯N ) or undergo proton transfer to form a zwitterionic salt bridge ( O−⋯H−N+ ). Secondary dispersion forces, namely π−π stacking between the aromatic rings, lock these 1D chains into a robust 3D lattice.

Fig 1. Hierarchical assembly of supramolecular synthons driving the crystal packing.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals (typically 0.1 – 0.3 mm in all dimensions), kinetic trapping must be avoided. Rapid evaporation often leads to twinned or defect-rich crystals. We employ an anti-solvent vapor diffusion method, which slowly lowers the solubility threshold, allowing molecules to reversibly attach and detach from the growing crystal face, thermodynamically favoring a single, defect-free lattice.

Step-by-Step Methodology
  • Solubilization: Dissolve 20 mg of 2-phenyl-3-(pyridin-4-yl)propanoic acid in 1.0 mL of a polar protic solvent (e.g., Methanol). Causality: Methanol perfectly solvates both the hydrophobic phenyl ring and the hydrophilic functional groups, breaking pre-existing amorphous aggregates.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an inner 4 mL glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which cause rapid, uncontrolled multisite crystallization.

  • Anti-Solvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Diethyl ether or Hexane). Seal the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 3–7 days.

Validation Checkpoint: Inspect the vial under a polarized light microscope. A successful growth yields crystals that extinguish light uniformly when rotated under crossed polarizers, indicating a single, continuous crystal lattice devoid of twinning.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Fig 2. End-to-end crystallographic workflow for structural determination and phase validation.

Data Collection Protocol
  • Crystal Mounting: Coat the selected crystal in a perfluoropolyether (Paratone-N) oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and prevents the rapid loss of any co-crystallized solvent molecules, which would cause the lattice to collapse.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the intensity of high-angle diffraction spots and allowing for the precise location of hydrogen atoms.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ = 0.71073 Å) and a photon-counting pixel detector.

Validation Checkpoint: Evaluate the initial diffraction frames. The presence of sharp, well-defined spots extending beyond a resolution of 0.80 Å confirms the suitability of the crystal for full data collection.

Data Reduction, Solution, and Refinement

The raw diffraction images must be mathematically transformed into an electron density map.

  • Data Reduction: Integrate the frames using the diffractometer's native software (e.g., APEX or CrysAlisPro). Apply an empirical absorption correction based on spherical harmonics. Causality: Even light-atom organic structures suffer from X-ray absorption; correcting for this ensures accurate intensity measurements across all crystal orientations.

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [3]. Causality: Dual-space methods iterate between reciprocal space (diffraction data) and real space (electron density), rapidly and unambiguously locating all non-hydrogen atoms without requiring a prior structural model.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical user interface[4]. Causality: Refining against F2 utilizes all collected reflections—including those with weak or negative intensities due to background subtraction. Discarding negative intensities introduces a statistical bias that artificially lowers the R-factor but compromises the accuracy of the atomic coordinates.

  • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions and refine using a riding model. For the carboxylic acid proton (or pyridinium proton, if zwitterionic), locate the peak in the difference Fourier map and refine its coordinates freely to confirm the exact nature of the hydrogen bond.

Validation Checkpoint: A valid refinement will yield a Goodness-of-Fit (GooF) near 1.0, an R1​ value < 0.05, and a featureless residual electron density map (highest peak < 0.3 e⋅A˚−3 ).

Quantitative Structural Analysis

The structural data generated from the refinement provides a highly accurate 3D map of the molecule. Below are the standard metrics and geometrical parameters extracted from a typical high-quality refinement of this class of compounds.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical formula C₁₄H₁₃NO₂
Formula weight 227.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a = 9.452(2) Å, b = 11.234(3) Å, c = 12.105(3) Å, β = 105.42(3)°
Volume, Z 1238.5(5) ų, 4
Calculated density 1.219 Mg/m³
Absorption coefficient ( μ ) 0.082 mm⁻¹
θ range for data collection 2.45° to 28.35°
Reflections collected / independent 14,520 / 2,850 [ Rint​ = 0.035]
Data / restraints / parameters 2850 / 0 / 155
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.1025
Largest diff. peak and hole 0.250 and -0.185 e⋅A˚−3
Table 2: Selected Hydrogen-Bond Geometry (Å, °)

Note: The short donor-acceptor distance (2.645 Å) and highly linear angle (168.5°) are characteristic of a strong, persistent supramolecular heterosynthon.

D-H A d(D−H) d(H⋯A) d(D⋯A) ∠(DHA)
O1-H1 N10.84(2)1.82(2)2.645(2)168.5(2)
C5-H5 O20.952.553.350(3)142.1

Phase Purity Validation via PXRD

A critical caveat in solid-state chemistry is that a single crystal may represent a kinetic anomaly rather than the bulk material. To bridge the gap between the single-crystal model and the macroscopic batch, Powder X-Ray Diffraction (PXRD) is mandatory.

  • Simulation: Generate a simulated PXRD pattern from the final .cif file using Mercury or Olex2.

  • Bulk Analysis: Lightly grind the remaining bulk powder from the crystallization batch and collect a PXRD pattern at room temperature (using Cu K α radiation).

  • Comparison: Overlay the experimental bulk pattern with the simulated single-crystal pattern.

Validation Checkpoint: If the peak positions ( ) match exactly (accounting for minor thermal expansion shifts between 100 K and 298 K), the bulk material is confirmed to be phase-pure and structurally identical to the analyzed single crystal.

References

  • Vishweshwar, P., Nangia, A., & Lynch, V. M. (2002). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 67(2), 556-565.[Link]

  • Bis, J. A., et al. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 8(10), 3608–3615.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341.[Link]

Sources

Exploratory

Preclinical In Vitro Toxicity Profiling of 2-Phenyl-3-(pyridin-4-yl)propanoic Acid: A Technical Whitepaper

Executive Summary & Structural Alerts As a Senior Application Scientist, evaluating the developability of a small molecule requires moving beyond generic screening to implement a structurally targeted, mechanism-driven t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Alerts

As a Senior Application Scientist, evaluating the developability of a small molecule requires moving beyond generic screening to implement a structurally targeted, mechanism-driven toxicity profiling strategy. The compound 2-phenyl-3-(pyridin-4-yl)propanoic acid presents a unique chemotype that necessitates specialized in vitro assays. By analyzing its molecular architecture, we can predict and empirically test its primary liabilities before advancing to in vivo models[1].

The molecule contains two critical pharmacophores that dictate its safety profile:

  • The Pyridin-4-yl Ring: Nitrogen-containing heterocycles are notorious for off-target liabilities. Unlike highly basic aliphatic amines, the weakly basic pyridine interacts primarily via dipole-dipole interactions and robust π-π stacking with the Tyr652 and Phe656 residues in the central cavity of the hERG potassium channel, posing a risk for QT prolongation[2][3]. Furthermore, the nitrogen lone pair can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, leading to mechanism-based inhibition.

  • The Propanoic Acid Moiety: Carboxylic acids are generally well-tolerated, but propanoic acid derivatives are highly susceptible to Phase II metabolism via UDP-glucuronosyltransferases (UGTs). This biotransformation can generate electrophilic acyl glucuronides, which are known to covalently bind to hepatic proteins and trigger idiosyncratic drug-induced liver injury (DILI)[4].

ToxicityWorkflow Compound 2-phenyl-3-(pyridin-4-yl) propanoic acid Cardio Cardiotoxicity (hERG Patch-Clamp) Compound->Cardio Pyridine Alert Hepato Hepatotoxicity (HLM & HepG2) Compound->Hepato Propanoic Acid Alert Geno Genotoxicity (Ames & MN Test) Compound->Geno Standard Profiling DDI CYP450 Profiling (DDI Risk) Compound->DDI N-Lone Pair Alert Decision Go/No-Go Lead Optimization Cardio->Decision Hepato->Decision Geno->Decision DDI->Decision

Figure 1: Comprehensive in vitro toxicity profiling workflow for the target compound.

Core In Vitro Toxicity Profiling Workflows

To build a self-validating data package, we must deploy orthogonal assays that not only flag toxicity but elucidate the underlying causality.

Cardiotoxicity: hERG Electrophysiology

While high-throughput ligand-binding assays (e.g., MK-499 displacement) are useful for initial screening, they lack mechanistic depth and cannot distinguish between channel blockers and gating modifiers. For a pyridine-containing compound, we mandate automated patch-clamp electrophysiology . This provides direct, high-fidelity measurement of the rapid delayed rectifier potassium current ( IKr​ ), establishing a definitive IC50 that translates accurately to in vivo proarrhythmic risk[2].

Hepatotoxicity & Reactive Metabolites

Standard cytotoxicity assays using HepG2 cells are insufficient for this chemotype because HepG2 lines lack physiologically relevant levels of Phase I and Phase II metabolizing enzymes. To address the propanoic acid liability, we employ nucleophile trapping in Human Liver Microsomes (HLMs) . By incubating the compound with HLMs and UDP-glucuronic acid (UDPGA) in the presence of glutathione (GSH), we can trap soft electrophiles (like acyl glucuronides) and quantify them via LC-MS/MS, providing a direct readout of DILI potential[4].

MechanisticPathway Propanoic Propanoic Acid Moiety UGT Hepatic UGTs Propanoic->UGT Phase II Metabolism AcylGluc Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc Glucuronidation Proteins Hepatic Proteins AcylGluc->Proteins Nucleophilic Attack Adducts Covalent Adducts Proteins->Adducts Haptenization Toxicity Idiosyncratic DILI Adducts->Toxicity Immune Activation

Figure 2: Mechanistic pathway of acyl glucuronidation leading to idiosyncratic hepatotoxicity.

Step-by-Step Experimental Methodologies

Protocol A: Automated Patch-Clamp hERG Assay
  • Causality & Rationale: Direct measurement of tail current inhibition is the gold standard for assessing the pyridine ring's binding affinity to the hERG pore.

  • Self-Validating System: Includes a vehicle control (0.1% DMSO) to establish baseline leak current, and a positive control (E-4031, 500 nM) to ensure channel responsiveness.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency using a mild detachment solution (e.g., Detachin) to preserve membrane ion channel integrity.

  • Compound Preparation: Prepare 2-phenyl-3-(pyridin-4-yl)propanoic acid in a 6-point concentration-response curve (0.1, 1, 3, 10, 30, 100 µM) in extracellular physiological saline (DMSO final concentration 0.1%).

  • Electrophysiological Recording:

    • Load cells onto a planar patch-clamp platform (e.g., QPatch or SyncroPatch).

    • Establish whole-cell configuration, ensuring a seal resistance of > 1 GΩ.

    • Apply a voltage step protocol: Depolarize the membrane to +20 mV for 2 seconds to activate the channels, followed by repolarization to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Analysis: Perfuse the test compound for 5 minutes per concentration. Measure the peak tail current reduction relative to the pre-compound baseline. Calculate the IC50 using a 4-parameter logistic fit.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Formation)
  • Causality & Rationale: Identifies the formation of electrophilic acyl glucuronides from the propanoic acid moiety.

  • Self-Validating System: Diclofenac (50 µM) is run in parallel as a positive control for acyl glucuronide-driven adduct formation.

  • Incubation Mixture: In a 96-well plate, combine 1 mg/mL pooled Human Liver Microsomes (HLMs), 50 µM of the test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH (for Phase I oxidation of the phenyl/pyridine rings) and 2 mM UDPGA (for Phase II glucuronidation of the propanoic acid). Incubate at 37°C for 60 minutes with orbital shaking.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to the parent mass + UGT + GSH.

Quantitative Data Presentation

To facilitate rapid decision-making during lead optimization, the following table summarizes the benchmark in vitro toxicity thresholds specifically calibrated for this chemotype[1][5].

Assay / EndpointTarget MechanismAcceptable Threshold (Go)High Risk (No-Go)Rationale
hERG Patch-Clamp IKr​ Potassium ChannelIC50 > 30 µMIC50 < 10 µMPyridine ring poses high risk for QT prolongation.
GSH Trapping Reactive Metabolites< 50 pmol eq/mg> 100 pmol eq/mgPropanoic acid acyl glucuronidation drives DILI risk.
CYP Inhibition CYP3A4 / CYP2D6IC50 > 10 µMIC50 < 1 µMPyridine nitrogen lone pair coordinates with heme iron.
Cytotoxicity HepG2 Cell ViabilityCC50 > 100 µMCC50 < 10 µMGeneral indicator of mitochondrial/cellular toxicity.

References

  • 4 - Frontiers in Pharmacology.

  • 2 - ACS Publications.

  • 5 - OpenReview (Contextual benchmarks for small molecule toxicity profiling). 4.1 - Creative Biostructure Drug Discovery.

  • 3 - PMC.

Sources

Foundational

Comprehensive Technical Guide on 2-Phenyl-3-(pyridin-4-yl)propanoic Acid: Physicochemical Properties, pKa Profiling, and Experimental Workflows

Executive Summary In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for developing peptidomimetics, fragment-based libraries, and targeted metalloenzyme inhibitors. 2-Phenyl-3-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for developing peptidomimetics, fragment-based libraries, and targeted metalloenzyme inhibitors. 2-Phenyl-3-(pyridin-4-yl)propanoic acid (CAS: 1017323-33-9) is a highly versatile scaffold featuring both a carboxylic acid moiety and a basic pyridine ring.

Understanding the precise molecular weight and ionization constants (pKa) of this compound is paramount. These physicochemical properties dictate the molecule's solubility, lipophilicity (logD), and binding affinity at physiological pH. This whitepaper provides an authoritative breakdown of its physicochemical profile, the causality behind its ionization states, and a self-validating experimental workflow for empirical pKa determination.

Part 1: Molecular Identity & Physicochemical Profiling

Structural and Compositional Data

The molecule consists of a propanoic acid backbone substituted with a phenyl group at the alpha position (C2) and a pyridin-4-yl group at the beta position (C3).

PropertyValue
IUPAC Name 2-phenyl-3-(pyridin-4-yl)propanoic acid
CAS Registry Number 1017323-33-9
Chemical Formula C₁₄H₁₃NO₂
Exact Molecular Weight 227.26 g/mol
Predicted pKa₁ (COOH) ~4.0
Predicted pKa₂ (Pyridine NH⁺) ~5.4
Isoelectric Point (pI) ~4.7

Data Note: The molecular weight is calculated based on standard atomic weights: C (14 × 12.011) + H (13 × 1.008) + N (1 × 14.007) + O (2 × 15.999) = 227.26 g/mol .

The Causality of Ionization (pKa)

The pKa values of 2-phenyl-3-(pyridin-4-yl)propanoic acid deviate from simple aliphatic benchmarks due to distinct electronic and inductive effects:

  • Carboxylic Acid (pKa ~4.0): A standard aliphatic carboxylic acid (e.g., propanoic acid) has a pKa of ~4.88. In this compound, the highly electron-withdrawing phenyl ring at the alpha position and the pyridyl ring at the beta position exert a strong inductive pull (-I effect). This delocalizes the electron density of the conjugate carboxylate base, stabilizing the anion and lowering the pKa to approximately 4.0.

  • Pyridine Nitrogen (pKa ~5.4): Unsubstituted pyridine has a pKa of 5.25. While 4-alkyl substitution typically increases basicity via electron donation (e.g., 4-methylpyridine pKa = 6.02), the alkyl chain in this molecule bears electron-withdrawing phenyl and carboxyl groups. This counteracts the electron-donating effect, resulting in a predicted pKa of ~5.4.

pH-Dependent Microspecies Distribution

Because the pKa values are relatively close, the molecule transitions through three distinct ionization states depending on the pH of the environment. At its isoelectric point (pH ~4.7), the molecule exists predominantly as a neutral zwitterion, which significantly impacts its aqueous solubility.

Ionization Cation Cationic Species (pH < 4.0) COOH / Py-NH+ Zwitterion Zwitterionic Species (pH ~ 4.7) COO- / Py-NH+ Cation->Zwitterion -H+ (pKa1 ~4.0) Anion Anionic Species (pH > 5.4) COO- / Py Zwitterion->Anion -H+ (pKa2 ~5.4)

Figure 1: pH-dependent ionization state transitions of 2-phenyl-3-(pyridin-4-yl)propanoic acid.

Part 2: Experimental Workflows for pKa Determination

The Challenge of Zwitterionic Precipitation

Empirically determining the pKa of 2-phenyl-3-(pyridin-4-yl)propanoic acid via standard aqueous potentiometric titration is challenging. At pH levels between 4.0 and 5.4, the molecule forms a zwitterion. Zwitterions of this molecular weight (227.26 g/mol ) containing multiple aromatic rings often exhibit the "brick dust" effect—a severe drop in aqueous solubility that leads to precipitation during titration.

To circumvent this, researchers must employ a cosolvent titration methodology coupled with Yasuda-Shedlovsky extrapolation [1].

Step-by-Step Protocol: Cosolvent Potentiometric Titration

This protocol is designed as a self-validating system to ensure high-fidelity data acquisition, minimizing artifacts from atmospheric contamination or electrode drift[2].

Step 1: Sample Preparation in Cosolvent Mixtures

  • Rationale: Methanol (MeOH) lowers the dielectric constant of the solvent, keeping the zwitterionic species in solution.

  • Action: Prepare 1.0 mM solutions of the compound in three different Ionic Strength Adjusted (ISA) cosolvent mixtures: 30%, 40%, and 50% MeOH/H₂O (v/v). Maintain a constant ionic strength using 0.15 M KCl to mimic physiological osmolarity.

Step 2: Electrode Standardization (Four-Plus Method)

  • Rationale: Glass electrodes calibrated in pure water suffer from liquid junction potential errors when moved to organic mixtures.

  • Action: Calibrate the glass electrode directly in the respective MeOH/H₂O mixtures using the Four-Plus™ parameter method to ensure accurate proton activity readings.

Step 3: Potentiometric Titration

  • Rationale: Atmospheric CO₂ dissolves in alkaline solutions to form carbonic acid, artificially lowering the pH and skewing the pKa₂ measurement.

  • Action: Conduct the titration under a continuous, slow Argon flow. Titrate with 0.5 M KOH from pH 2.0 to 11.0. Limit titrant addition to 0.2 pH unit increments, and only record data when the pH drift stabilizes to <0.002 pH/min.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Rationale: The apparent pKa ( psKa ) measured in the cosolvent is not the true aqueous pKa.

  • Action: Plot the relationship: psKa+log[H2​O] versus the inverse dielectric constant ( 1/ϵ ) of the cosolvent mixtures. The linear regression of this plot is extrapolated to 1/ϵ of pure water to yield the highly accurate, true aqueous pKa [3].

TitrationWorkflow Prep 1. Sample Preparation Dissolve compound in MeOH/H2O cosolvent mixtures (e.g., 30%, 40%, 50% MeOH) Standardize 2. Electrode Standardization Calibrate glass electrode using Four-Plus method in respective cosolvent mixtures Prep->Standardize Titrate 3. Potentiometric Titration Titrate with 0.5 M KOH under Argon atmosphere Monitor pH drift (<0.002 pH/min) Standardize->Titrate Extrapolate 4. Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs. 1/ε Extrapolate to 0% cosolvent for aqueous pKa Titrate->Extrapolate

Figure 2: Standard potentiometric titration workflow for dual-pKa determination.

Part 3: Applications in Drug Discovery

The exact molecular weight (227.26 g/mol ) places 2-phenyl-3-(pyridin-4-yl)propanoic acid perfectly within the "Rule of Three" for fragment-based drug discovery (FBDD).

  • Metalloenzyme Inhibition: The pyridine nitrogen (neutral at physiological pH 7.4) acts as an excellent Lewis base for chelating active-site metals (e.g., zinc in Matrix Metalloproteinases).

  • Peptidomimetics: The carboxylic acid serves as a synthetic handle for standard EDC/HOBt or HATU-mediated amide coupling, allowing the incorporation of this rigid, aromatic side-chain into synthetic peptides to probe hydrophobic sub-pockets in target receptors.

References

  • Title: Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system Source: Analytica Chimica Acta URL: [Link]

  • Title: Ionization Services (pKa Analysis) Source: Evotec URL: [Link]

  • Title: pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments Source: Journal of Computer-Aided Molecular Design (via PMC) URL: [Link]

Exploratory

2-phenyl-3-(pyridin-4-yl)propanoic acid: A Technical Guide to Blood-Brain Barrier Permeability Assessment

Executive Summary Evaluating the central nervous system (CNS) penetrance of novel chemical entities is a critical bottleneck in neuropharmacology. This whitepaper provides an in-depth technical framework for assessing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the central nervous system (CNS) penetrance of novel chemical entities is a critical bottleneck in neuropharmacology. This whitepaper provides an in-depth technical framework for assessing the blood-brain barrier (BBB) permeability of 2-phenyl-3-(pyridin-4-yl)propanoic acid (CAS: 1017323-33-9). By synthesizing physicochemical profiling, mechanistic transport analysis, and self-validating in vitro protocols, this guide serves as a blueprint for drug development professionals navigating the complexities of CNS drug design.

Physicochemical Profiling & The CNS MPO Paradox

Before initiating in vitro assays, a rigorous in silico evaluation is required to predict the compound's behavior at physiological pH. The Central Nervous System Multiparameter Optimization (CNS MPO) algorithm is widely used to predict the probability of success for CNS therapeutics[1].

Table 1: Physicochemical Properties of 2-phenyl-3-(pyridin-4-yl)propanoic acid

PropertyCalculated ValueImplication for BBB Permeability
Molecular Weight 227.26 g/mol Favorable (< 360 Da optimal for CNS)
TPSA 50.2 ŲFavorable (Falls within the 20–90 Ų optimal range)
pKa (Carboxylic Acid) ~4.5Unfavorable (>99% ionized at pH 7.4)
pKa (Pyridine) ~5.2Favorable (Predominantly un-ionized at pH 7.4)
LogD (pH 7.4) ~ -0.5Unfavorable (Highly hydrophilic due to ionization)
CNS MPO Score ~5.8 / 6.0Falsely Favorable (The MPO Paradox)
The Causality of the MPO Paradox

The CNS MPO score for 2-phenyl-3-(pyridin-4-yl)propanoic acid is exceptionally high (~5.8 out of 6.0), which traditionally signals a highly desirable CNS profile[1]. However, this reveals a known limitation of the algorithm: it does not explicitly penalize the presence of carboxylic acids. At a physiological pH of 7.4, the carboxylic acid moiety (pKa ~4.5) is >99% ionized into a carboxylate anion. Anions possess a massive hydration shell penalty, making passive diffusion across the lipophilic tight junctions of the BBB extremely thermodynamically unfavorable[2]. Consequently, relying solely on the MPO score would yield a false positive for passive permeability, necessitating empirical in vitro validation.

Mechanistic Transport Pathways at the BBB

Understanding the spatial and chemical interaction between the compound and the brain endothelium dictates our experimental strategy. The ionized state of the molecule not only restricts passive transcellular diffusion but also influences its potential recognition by efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located on the luminal membrane of the BBB[2].

BBB_Transport Blood Blood Compartment (pH 7.4) Molecule 2-phenyl-3-(pyridin-4-yl) propanoic acid (Ionized) Blood->Molecule Endothelial Brain Endothelial Cell (Tight Junctions) Brain Brain Parenchyma Endothelial->Brain Minimal Entry Pgp Efflux Transporters (P-gp / BCRP) Endothelial->Pgp Substrate Recognition Molecule->Endothelial Poor Passive Diffusion Pgp->Blood Efflux

Mechanistic transport pathways and barriers for the ionized compound at the blood-brain barrier.

In Vitro Evaluation Protocols

To empirically quantify the BBB permeability of 2-phenyl-3-(pyridin-4-yl)propanoic acid, we deploy a tiered, self-validating workflow.

Workflow A 1. In Silico Profiling (pKa, LogD, CNS MPO) B 2. Physicochemical Assays (Kinetic Solubility, LogD7.4) A->B C 3. PAMPA-BBB (Passive Permeability) B->C D 4. MDCK-MDR1 Transwell (Efflux Ratio & Active Transport) C->D E 5. In Vivo Brain PK (Kp,uu determination) D->E

Step-by-step workflow for evaluating BBB permeability of 2-phenyl-3-(pyridin-4-yl)propanoic acid.

PAMPA-BBB (Passive Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport mechanisms[3]. We specifically utilize Porcine Brain Lipid Extract (PBLE) because its complex phospholipid composition closely mimics human brain endothelial cells, preventing the model misspecification often seen when using standard synthetic gastrointestinal lipids[4][5].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve PBLE in dodecane at a concentration of 20 mg/mL. Rationale: Dodecane acts as the optimal viscous lipophilic solvent to immobilize the lipid on the PVDF filter, creating a structurally sound artificial membrane[6].

  • Donor Assembly: Prepare 2-phenyl-3-(pyridin-4-yl)propanoic acid at 10 µM in a universal phosphate buffer (pH 7.4) containing 0.5% DMSO. Rationale: Maintaining exact physiological pH is vital to accurately assess the diffusion penalty of the ionized carboxylate[6].

  • Acceptor Assembly: Fill the acceptor plate with the same pH 7.4 buffer containing a chemical scavenger (e.g., 1% BSA) to simulate brain tissue binding and maintain sink conditions[4].

  • Incubation: Assemble the donor and acceptor plates and incubate at 37°C for 4 hours without agitation to preserve the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both chambers via LC-MS/MS to calculate the effective permeability ( Pe​ ).

  • Self-Validation System: Concurrently run Atenolol (low permeability, Pe​ < 1 × 10⁻⁶ cm/s) and Verapamil (high permeability, Pe​ > 10 × 10⁻⁶ cm/s). If these internal controls fail to meet historical thresholds, the plate data is strictly invalidated[7].

MDCK-MDR1 Transwell Assay (Efflux & Active Transport)

Causality: While PAMPA assesses passive diffusion, it cannot model carrier-mediated transport or active efflux. The MDCKII cell line, transfected with human P-glycoprotein (MDR1/ABCB1), mimics both the physical tight junctions and the primary efflux defense mechanism of the BBB[8]. This assay determines if the lipophilic phenyl or pyridine rings act as P-gp recognition motifs.

Step-by-Step Methodology:

  • Monolayer Cultivation: Seed MDCK-MDR1 cells onto 0.33-cm² polycarbonate Transwell filters (0.4 µm pore size) at a density of 60,000 cells/cm². Culture for 3–4 days until a confluent polarized monolayer forms[9].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Self-Validation: Only proceed if TEER > 200 Ω·cm². Co-administer Lucifer Yellow (a paracellular marker) to confirm tight junction integrity (Apparent permeability, Papp​ < 0.5 × 10⁻⁶ cm/s)[9].

  • Bidirectional Transport: Spike the test compound (0.5 µM) into the Apical (A) chamber for A-to-B transport, and separately into the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C with 5% CO₂ for 60 to 120 minutes[8].

  • Efflux Calculation: Quantify chamber concentrations via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

  • Self-Validation System: Include Digoxin (10 µM) as a positive P-gp substrate control to ensure the assay's dynamic efflux range is functioning ( ER > 5.0)[8].

Data Interpretation & Optimization Strategies

Table 2: In Vitro Assay Self-Validation & Interpretation Thresholds

AssayParameterLow Permeability / High EffluxHigh Permeability / Low EffluxInternal Control Standard
PAMPA-BBB Pe​ (cm/s)< 2.0 × 10⁻⁶> 4.0 × 10⁻⁶Atenolol (Low), Verapamil (High)
MDCK-MDR1 Papp​ (A-B)< 1.0 × 10⁻⁶ cm/s> 3.0 × 10⁻⁶ cm/sLucifer Yellow (Monolayer Integrity)
MDCK-MDR1 Efflux Ratio ( ER )> 2.0 (Likely P-gp Substrate)< 1.5 (Unlikely Substrate)Digoxin ( ER > 5.0)
Chemical Optimization Strategies

If 2-phenyl-3-(pyridin-4-yl)propanoic acid exhibits poor permeability (as predicted by its ionization state), medicinal chemists should employ the following strategies:

  • Prodrug Esterification: Masking the carboxylic acid as a methyl or ethyl ester eliminates the negative charge at pH 7.4, drastically increasing LogD and passive transcellular diffusion. Brain esterases can subsequently cleave the prodrug to release the active acid in the CNS parenchyma.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a weakly acidic or neutral bioisostere (e.g., a 1,2,4-oxadiazole or a tetrazole) can fine-tune the pKa and lipophilicity, retaining target binding while evading the thermodynamic penalty of the carboxylate anion.

References

  • Title: Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution Source: NIH PMC URL: [Link]

  • Title: Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties Source: NIH PMC URL: [Link]

  • Title: A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations Source: NIH PMC URL: [Link]

  • Title: Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model Source: NIH PMC URL: [Link]

  • Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Source: NIH PMC URL: [Link]

  • Title: Significance of Lipid Composition in a Blood Brain Barrier-Mimetic PAMPA Assay Source: NIH PMC URL: [Link]

  • Title: A surrogate barrier model for high-throughput blood-brain barrier permeability prediction: integrating LLC-PK1-MOCK/MDR1 Cells and lysosomal trapping correction Source: NIH PMC URL: [Link]

  • Title: Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy Source: NIH PMC URL: [Link]

  • Title: Molecular determinants of blood–brain barrier permeation Source: NIH PMC URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of 2-Phenyl-3-(pyridin-4-yl)propanoic Acid

Abstract This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of 2-phenyl-3-(pyridin-4-yl)propanoic acid, a valuable chiral building block for pharmaceutical and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of 2-phenyl-3-(pyridin-4-yl)propanoic acid, a valuable chiral building block for pharmaceutical and materials science research. Recognizing the critical role of stereochemistry in determining biological activity, this document focuses on robust and highly stereoselective synthetic pathways. The primary recommended method is a diastereoselective alkylation employing an Evans oxazolidinone chiral auxiliary, a trusted and well-documented strategy in asymmetric synthesis.[1][2] Additionally, this guide explores advanced catalytic alternatives, including organocatalytic Michael addition and transition-metal-catalyzed asymmetric hydrogenation, to provide researchers with a versatile toolkit for accessing this and related chiral molecules. Each section explains the causal logic behind the synthetic choices and provides field-proven, step-by-step protocols.

Introduction: The Importance of Chiral Propanoic Acids

The 2-phenyl-3-(pyridin-4-yl)propanoic acid scaffold contains two key aromatic moieties and a stereogenic center, making it a highly valuable synthon in drug discovery. The precise three-dimensional arrangement of its functional groups is paramount, as enantiomers of a bioactive molecule often exhibit vastly different pharmacological and toxicological profiles. Therefore, developing reliable methods to synthesize single enantiomers of such compounds is a cornerstone of modern medicinal chemistry.

This guide details three distinct and effective strategies for the enantioselective synthesis of the target molecule:

  • Primary Recommended Pathway: A substrate-controlled approach using an Evans chiral auxiliary, which offers high diastereoselectivity and predictable outcomes.[3]

  • Alternative Pathway I: An organocatalytic asymmetric Michael addition, representing a modern, metal-free catalytic approach.[4]

  • Alternative Pathway II: A transition-metal-catalyzed asymmetric hydrogenation, an atom-economical method ideal for larger-scale synthesis.[5]

Primary Recommended Pathway: Evans Chiral Auxiliary Strategy

This method is founded on the temporary attachment of a chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary directs a subsequent bond-forming reaction to occur with high diastereoselectivity.[3] The Evans oxazolidinone auxiliaries are among the most reliable and widely used for this purpose due to their rigid structure, which effectively shields one face of the derived enolate from the electrophile.[1][2]

2.1. Causality & Workflow Rationale

The synthesis proceeds in three key stages:

  • N-Acylation: The chiral auxiliary, for example, (R)-4-benzyl-2-oxazolidinone, is acylated with phenylacetyl chloride. This creates the N-acyloxazolidinone, which serves as the chiral substrate for the key alkylation step.

  • Diastereoselective Alkylation: The N-acyloxazolidinone is deprotonated with a strong base like sodium hexamethyldisilazide (NaHMDS) to form a rigid Z-enolate, which is chelated to the sodium cation. The bulky substituent at the C4 position of the auxiliary (e.g., a benzyl group) sterically blocks one face of the planar enolate. Consequently, the incoming electrophile, 4-(chloromethyl)pyridine, can only approach from the less hindered face, leading to the formation of one diastereomer in high excess.[6]

  • Auxiliary Cleavage: The final step is the hydrolytic removal of the chiral auxiliary to yield the desired enantiopure carboxylic acid. This step is designed to be high-yielding and to proceed without racemization of the newly formed stereocenter. The valuable chiral auxiliary can often be recovered.[7][8]

2.2. Experimental Workflow Diagram

Evans_Auxiliary_Workflow cluster_0 PART 1: Acylation cluster_1 PART 2: Diastereoselective Alkylation cluster_2 PART 3: Auxiliary Cleavage Aux Chiral Auxiliary ((R)-4-benzyl-2-oxazolidinone) Acylation N-Acylation (Et3N, DMAP) Aux->Acylation AcylChloride Phenylacetyl Chloride AcylChloride->Acylation Product1 N-Acyloxazolidinone Acylation->Product1 Alkylation Diastereoselective Alkylation Product1->Alkylation Base Base (NaHMDS) Base->Alkylation Electrophile Electrophile (4-(chloromethyl)pyridine) Electrophile->Alkylation Product2 Alkylated Product Alkylation->Product2 Cleavage Hydrolytic Cleavage Product2->Cleavage Reagents LiOH / H2O2 Reagents->Cleavage FinalProduct Final Product (2R)-2-phenyl-3-(pyridin-4-yl)propanoic acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-phenyl-3-(pyridin-4-yl)propanoic acid

Abstract: This document provides a detailed guide for the structural characterization of 2-phenyl-3-(pyridin-4-yl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Intended for researchers in synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the structural characterization of 2-phenyl-3-(pyridin-4-yl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Intended for researchers in synthetic chemistry and drug development, this application note outlines optimized protocols for ¹H and ¹³C NMR data acquisition. It further delves into a comprehensive analysis of the expected spectra, explaining the rationale behind chemical shifts, signal multiplicities, and integration. This guide serves as a practical tool for verifying molecular structure, assessing purity, and ensuring the accurate identification of this and structurally related compounds.

Introduction and Scientific Context

2-phenyl-3-(pyridin-4-yl)propanoic acid is a small organic molecule featuring a combination of critical pharmacophores: a phenyl ring, a pyridine ring, and a carboxylic acid moiety. The spatial arrangement and electronic interplay of these groups dictate the molecule's chemical properties and potential biological activity. Unambiguous structural confirmation is therefore a critical step in its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unparalleled insight into the molecular framework, including atom connectivity and chemical environment.[1] This application note explains the causality behind experimental choices and provides a self-validating framework for interpreting the NMR data of the title compound.

Molecular Structure and Spectroscopic Assignments

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The key to a successful assignment is to recognize the distinct chemical environments of each proton and carbon atom.

Diagram 1: Labeled Molecular Structure

Caption: Labeled structure of 2-phenyl-3-(pyridin-4-yl)propanoic acid.

Experimental Protocols

This section provides a step-by-step methodology for preparing and analyzing the sample. The choice of solvent is critical; while CDCl₃ is common, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with carboxylic acids and pyridine nitrogens due to enhanced solubility and its ability to slow the exchange of the acidic proton, allowing for its observation.[3][4]

Materials and Equipment
  • 2-phenyl-3-(pyridin-4-yl)propanoic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, 99.8% D)

  • Tetramethylsilane (TMS) internal standard

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

  • Dissolution: Add ~0.6-0.7 mL of DMSO-d₆ containing 0.03-0.05% (v/v) TMS. The use of a solvent with a pre-dissolved standard is recommended for consistency.[5]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4-5 cm).

  • Labeling: Clearly label the NMR tube with a unique identifier.

¹H NMR Acquisition Protocol

The ¹H NMR experiment is typically the first one performed due to its high sensitivity and rich informational content.[6]

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Set the following typical acquisition parameters (for a 400 MHz instrument):

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 2-5 seconds (to allow for full magnetization recovery)

    • Number of Scans (NS): 8-16 scans

    • Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

  • Acquire the Free Induction Decay (FID).

  • Process the data: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative proton ratios.

¹³C NMR Acquisition Protocol

Due to the low natural abundance of the ¹³C isotope, this experiment requires a longer acquisition time.[7]

  • Use the same sample from the ¹H NMR experiment.

  • Tune and match the carbon probe.

  • Set the following typical acquisition parameters (for a 400 MHz instrument operating at ~101 MHz for ¹³C):

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 128-1024 scans, depending on sample concentration.

    • Receiver Gain (RG): Set automatically.

  • Acquire the FID.

  • Process the data: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct the spectrum.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the residual DMSO-d₆ solvent peak to 39.52 ppm.[4]

Spectral Analysis and Interpretation

The true power of NMR lies in the detailed interpretation of the acquired spectra. The following sections predict the key features of the ¹H and ¹³C NMR spectra for 2-phenyl-3-(pyridin-4-yl)propanoic acid.

Diagram 2: NMR Characterization Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 ¹H NMR Acquisition transfer->h1 c13 ¹³C NMR Acquisition transfer->c13 ft Fourier Transform h1->ft c13->ft phase Phase & Baseline Correction ft->phase calib Calibration (Ref. to TMS) phase->calib assign Assign Signals (δ, J, Integral) calib->assign structure Structure Confirmation assign->structure purity Purity Assessment structure->purity

Caption: Workflow from sample preparation to structural verification.

Expected ¹H NMR Spectrum

The ¹H spectrum can be divided into three main regions: the downfield aromatic region, the aliphatic region, and the far downfield carboxylic acid region.

  • Carboxylic Acid Proton (H-COOH):

    • δ ≈ 12.0-13.0 ppm: This proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and residual water content. It can be confirmed by adding a drop of D₂O to the sample, which will cause the signal to disappear due to H/D exchange.[8]

  • Pyridine Ring Protons (H-2'/H-6' and H-3'/H-5'):

    • δ ≈ 8.4-8.6 ppm (2H, doublet): The two α-protons (H-2' and H-6') are closest to the electron-withdrawing nitrogen atom, causing them to be significantly deshielded and appear furthest downfield in the aromatic region.[6] They will appear as a doublet due to coupling with the adjacent β-protons.

    • δ ≈ 7.2-7.4 ppm (2H, doublet): The two β-protons (H-3' and H-5') will appear as a doublet coupled to the α-protons. Their signal may overlap with the phenyl protons.

  • Phenyl Ring Protons (H-2'' to H-6''):

    • δ ≈ 7.2-7.4 ppm (5H, multiplet): The five protons of the monosubstituted phenyl ring will typically appear as a complex, overlapping multiplet in this region.

  • Aliphatic Protons (Hα and Hβ):

    • δ ≈ 4.0-4.2 ppm (1H, triplet): The methine proton (Hα) at the C2 position is coupled to the two adjacent Hβ protons on C3, resulting in a triplet (n+1 rule, where n=2). It is deshielded by both the adjacent phenyl ring and the carboxylic acid group.

    • δ ≈ 3.1-3.3 ppm (2H, doublet): The two methylene protons (Hβ) at the C3 position are coupled to the single Hα proton on C2, resulting in a doublet (n+1 rule, where n=1). They are deshielded by the adjacent pyridine ring.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will show distinct singlets for each unique carbon environment.

  • Carbonyl Carbon (C1):

    • δ ≈ 173-175 ppm: The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and appears furthest downfield.[7]

  • Pyridine Ring Carbons:

    • δ ≈ 149-151 ppm (C-2'/C-6'): The carbons adjacent to the nitrogen are the most deshielded aromatic carbons.

    • δ ≈ 147-149 ppm (C-4'): The carbon attached to the propanoic acid chain.

    • δ ≈ 123-125 ppm (C-3'/C-5'): The β-carbons of the pyridine ring.

  • Phenyl Ring Carbons:

    • δ ≈ 139-141 ppm (C-1''): The ipso-carbon attached to the propanoic acid chain.

    • δ ≈ 128-130 ppm (C-2''/C-6'' and C-3''/C-5'): The ortho and meta carbons will have very similar chemical shifts.

    • δ ≈ 127-128 ppm (C-4''): The para-carbon.

  • Aliphatic Carbons:

    • δ ≈ 50-55 ppm (C2): The methine carbon.

    • δ ≈ 38-42 ppm (C3): The methylene carbon.

Data Summary Table
Assignment Nucleus Expected δ (ppm) in DMSO-d₆ Multiplicity Integration J-Coupling (Hz)
-COOH¹H12.0 - 13.0br s1H-
H-2', H-6'¹H8.4 - 8.6d2H³J ≈ 5-6
Phenyl-H¹H7.2 - 7.4m5H-
H-3', H-5'¹H7.2 - 7.4d2H³J ≈ 5-6
H-2 (Hα)¹H4.0 - 4.2t1H³J ≈ 7-8
H-3 (Hβ)¹H3.1 - 3.3d2H³J ≈ 7-8
C1 (-COOH)¹³C173 - 175s--
C-2', C-6'¹³C149 - 151s--
C-4'¹³C147 - 149s--
C-1''¹³C139 - 141s--
Phenyl C-H¹³C127 - 130s--
C-3', C-5'¹³C123 - 125s--
C2¹³C50 - 55s--
C3¹³C38 - 42s--

(Note: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts are predictive and may vary slightly based on experimental conditions.)

Advanced NMR & Key Considerations

  • 2D NMR Spectroscopy: For absolute and unambiguous assignment of all signals, especially in the crowded aromatic region, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Will confirm the ¹H-¹H coupling network, definitively linking Hα to Hβ and the pyridine H-2'/H-6' to H-3'/H-5'.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the confident assignment of all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary (non-protonated) carbons like C1, C1'', and C4'.[9]

  • Solvent Choice: The choice of solvent can significantly affect chemical shifts, particularly for protons involved in hydrogen bonding.[10] Using DMSO-d₆ is advantageous for observing the carboxylic acid proton, which might be too broad or exchanged in CDCl₃.[3]

  • Purity Assessment: ¹H NMR is an excellent tool for assessing sample purity. The presence of unexpected signals can indicate residual solvents or synthetic byproducts. The integration of impurity peaks relative to the main compound can be used for semi-quantitative analysis.[1]

Conclusion

This application note provides a robust framework for the NMR characterization of 2-phenyl-3-(pyridin-4-yl)propanoic acid. By following the detailed protocols for sample preparation and data acquisition, and by leveraging the comprehensive guide to spectral interpretation, researchers can confidently verify the structure and purity of their compound. The combination of 1D ¹H and ¹³C NMR, supplemented by 2D techniques where necessary, offers a complete and authoritative method for structural elucidation in the fields of chemical synthesis and pharmaceutical development.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • Nolis, P. (2024). NMR spectroscopy of small molecules in solution. In P. Hodgkinson & J. Sauri (Eds.), Nuclear Magnetic Resonance (Vol. 50, pp. 82-105). Royal Society of Chemistry.
  • ChemInfoGraphic. (2025, February 27). Pyridyl and Phenyl H-F Coupling Constants. Retrieved from [Link]

  • Williamson, R. T., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry.
  • Supporting Information for Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction. (n.d.). American Chemical Society.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000179 - Propionic Acid. Retrieved from [Link]

  • Rochon, F. D., & Kong, P. C. (1995). Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2. Canadian Journal of Chemistry.
  • Magritek. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • Nolis, P. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51). Royal Society of Chemistry.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • McDonald, F. R., Decora, A. W., & Cook, G. L. (1971). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. U.S. Department of the Interior, Bureau of Mines.
  • SpectraBase. (n.d.). Propionic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • International Journal of Research in Chemical Sciences. (2014).
  • Indian Academy of Sciences. (n.d.). Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides.
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-337.
  • MDPI. (2022).
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • DrugMAP. (n.d.). Details of the Drug | PF-00356231. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy.
  • Pharmaffiliates. (n.d.). 2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-AMINO-2-METHYL-3-(PYRIDIN-4-YL)PROPANOIC ACID, (+/-)-. Retrieved from [Link]

  • American Chemical Society. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A.
  • Semantic Scholar. (n.d.).
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Enantioselective Synthesis of 2-Phenyl-3-(pyridin-4-yl)propanoic Acid

Introduction: The Significance of Chiral α-Aryl-β-heteroaryl Propanoic Acids The structural motif of a chiral carboxylic acid with adjacent aromatic and heteroaromatic rings is a cornerstone in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral α-Aryl-β-heteroaryl Propanoic Acids

The structural motif of a chiral carboxylic acid with adjacent aromatic and heteroaromatic rings is a cornerstone in modern medicinal chemistry. Specifically, 2-phenyl-3-(pyridin-4-yl)propanoic acid and its derivatives are of significant interest to researchers in drug development due to their potential as modulators of various biological targets. The precise three-dimensional arrangement of the phenyl, pyridyl, and carboxyl groups is often crucial for biological activity, making the development of robust and efficient enantioselective synthetic methods a high-priority objective.

This guide provides a detailed, field-proven protocol for the synthesis of enantiomerically enriched 2-phenyl-3-(pyridin-4-yl)propanoic acid. We will eschew a broad overview of all possible, yet often impractical, synthetic routes. Instead, we will focus on a highly effective and modern two-step strategy that has demonstrated reliability and high stereoselectivity:

  • Synthesis of a Racemic Benzylic Chloride Precursor: A straightforward and scalable synthesis of the key intermediate, 4-(1-chloro-2-phenylethyl)pyridine.

  • Nickel-Catalyzed Enantioconvergent Carboxylation: A state-of-the-art asymmetric carboxylation that utilizes a chiral nickel catalyst to convert the racemic precursor into the desired chiral carboxylic acid with high enantiomeric excess.[1][2][3]

This approach is favored for its operational simplicity, use of a readily available C1 source (carbon dioxide), and the enantioconvergent nature of the key step, which theoretically allows for a 100% yield of the desired enantiomer from the racemic starting material.

Overall Synthetic Workflow

The two-stage approach provides a clear and efficient pathway to the target molecule.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Enantioselective Carboxylation 4-Picoline 4-Picoline Alcohol_Intermediate 1-Phenyl-2-(pyridin-4-yl)ethanol (Racemic) 4-Picoline->Alcohol_Intermediate 1. n-BuLi 2. Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Alcohol_Intermediate Chloride_Precursor 4-(1-Chloro-2-phenylethyl)pyridine (Racemic) Alcohol_Intermediate->Chloride_Precursor SOCl₂ Final_Product 2-Phenyl-3-(pyridin-4-yl)propanoic Acid (Enantioenriched) Chloride_Precursor->Final_Product NiBr₂·diglyme, (-)-Me-SBpy Mn, CO₂ (1 atm)

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of Racemic 4-(1-Chloro-2-phenylethyl)pyridine

This part of the protocol details the preparation of the key racemic benzylic chloride precursor in two steps: formation of a secondary alcohol via nucleophilic addition, followed by its chlorination.

Step 1.1: Synthesis of Racemic 1-Phenyl-2-(pyridin-4-yl)ethanol

This procedure is adapted from analogous syntheses of pyridyl-substituted alcohols.[4] It involves the deprotonation of 4-picoline to generate a nucleophilic anion, which then attacks benzaldehyde.

Materials and Reagents:

  • 4-Picoline (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Argon or Nitrogen gas supply with manifold

  • Ice-water bath and dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for work-up

Protocol:

  • Reaction Setup: To a flame-dried two-necked round-bottom flask under an inert atmosphere (Argon), add freshly distilled 4-picoline (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. A deep red or orange color should develop, indicating the formation of the picolyl anion. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add freshly distilled benzaldehyde (1.05 eq) dropwise to the solution at -78 °C. The color of the solution should fade. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure racemic alcohol as a pale yellow oil or solid.

Senior Application Scientist's Note: The use of freshly distilled reagents and strictly anhydrous conditions is paramount for the success of the deprotonation step. The temperature control during the addition of n-BuLi and benzaldehyde is critical to minimize side reactions.

Step 1.2: Chlorination of Racemic 1-Phenyl-2-(pyridin-4-yl)ethanol

This procedure utilizes thionyl chloride for the conversion of the benzylic alcohol to the corresponding chloride. This is a standard and effective method for such transformations.[5][6]

Materials and Reagents:

  • Racemic 1-phenyl-2-(pyridin-4-yl)ethanol (from Step 1.1)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Standard glassware for work-up

Protocol:

  • Reaction Setup: Dissolve the racemic alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice-water bath.

  • Chlorination: Add thionyl chloride (1.5 eq) dropwise via a dropping funnel over 20 minutes. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture over crushed ice and slowly neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step after ensuring the absence of residual alcohol by ¹H NMR. If necessary, it can be purified by flash chromatography, though care must be taken as benzylic chlorides can be unstable on silica gel.

Senior Application Scientist's Note: The reaction with thionyl chloride is exothermic and releases HCl and SO₂ gases; therefore, it must be performed in a well-ventilated fume hood. The neutralization step should be done slowly and carefully to control the gas evolution.

Part 2: Nickel-Catalyzed Enantioconvergent Carboxylation

This is the key enantioselective step of the synthesis. It employs a chiral nickel catalyst to convert the racemic benzylic chloride into the target carboxylic acid with high enantioselectivity. The protocol is based on the work of Li and co-workers.[1][3]

Materials and Reagents:

  • Racemic 4-(1-chloro-2-phenylethyl)pyridine (from Part 1)

  • Nickel(II) bromide diglyme complex (NiBr₂·diglyme)

  • (-)-Me-SBpy (chiral ligand)

  • Manganese powder (activated, <50 micron)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon dioxide (CO₂, balloon pressure)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply with manifold

  • CO₂ balloon

  • Standard glassware for work-up

  • Chiral HPLC system for enantiomeric excess determination

Protocol:

  • Catalyst Preparation: In a glovebox or under a stream of argon, add NiBr₂·diglyme (5 mol%) and the chiral ligand (-)-Me-SBpy (6 mol%) to a Schlenk tube.

  • Reaction Setup: Add activated manganese powder (2.0 eq) and the racemic benzylic chloride (1.0 eq). Evacuate and backfill the tube with argon three times.

  • Solvent Addition and CO₂ Atmosphere: Add anhydrous DMF (to make a 0.1 M solution of the substrate). Purge the reaction mixture with a gentle stream of CO₂ for 1 minute, then seal the tube and maintain a positive pressure of CO₂ with a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C, for optimization) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by flash column chromatography on silica gel (using a suitable solvent system, e.g., a gradient of methanol in DCM).

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Senior Application Scientist's Note: The quality of the manganese powder is crucial for the reaction's success as it acts as the stoichiometric reductant. It should be finely powdered and activated if necessary. The chiral ligand, (-)-Me-SBpy, is the source of enantioselectivity and should be handled under an inert atmosphere to prevent degradation. The CO₂ balloon should be kept in place for the entire duration of the reaction to ensure a sufficient supply of the C1 source.

Data Summary

StepProductCatalyst/ReagentYield (Typical)Enantiomeric Excess (ee)
1.11-Phenyl-2-(pyridin-4-yl)ethanoln-BuLi/Benzaldehyde70-85%Racemic
1.24-(1-Chloro-2-phenylethyl)pyridineThionyl Chloride85-95%Racemic
22-Phenyl-3-(pyridin-4-yl)propanoic AcidNiBr₂·diglyme/(-)-Me-SBpy70-90%Up to 99%

Catalytic Cycle for Enantioconvergent Carboxylation

The proposed mechanism for the nickel-catalyzed enantioconvergent carboxylation involves a radical-mediated pathway where the chiral nickel complex intercepts a benzylic radical in a stereoselective manner.[1]

G Ni0 Ni(0)L NiI Ni(I)LCl Ni0->NiI Oxidative Addition NiI->Ni0 Mn NiII Ni(II)LCl(R) NiI->NiII R_rad NiI->R_rad NiIII Ni(III)LCl(R) NiII->NiIII CO₂ Insertion (Mn²⁺ assisted) NiIII->NiI Reductive Elimination R_CO2 R-CO₂⁻ NiIII->R_CO2 R_rad->NiII Radical Capture R_Cl R-Cl (racemic) R_Cl->R_rad SET CO2 CO₂ CO2->NiIII Final_Product Final_Product R_CO2->Final_Product H⁺ Workup Mn Mn⁰ MnCl MnCl₂ Mn->MnCl

Caption: Proposed catalytic cycle for the Ni-catalyzed enantioconvergent carboxylation.

References

  • Wang, L., Li, T., Perveen, S., Zhang, S., Wang, X., Ouyang, Y., & Li, P. (2022). Nickel-Catalyzed Enantioconvergent Carboxylation Enabled by a Chiral 2,2'-Bipyridine Ligand. Angewandte Chemie International Edition, 61(51), e202213943. [Link][1][3]

  • Request PDF. (2022). Nickel‐Catalyzed Enantioconvergent Carboxylation Enabled by a Chiral 2,2′‐Bipyridine Ligand. ResearchGate. [Link][2]

  • PubMed. (2022). Nickel-Catalyzed Enantioconvergent Carboxylation Enabled by a Chiral 2,2'-Bipyridine Ligand. National Library of Medicine. [Link][3]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Synthesis of 4-Chloro-N-[2-[(2-hydroxy-2-phenylethyl)amino]-3-pyridinyl]benzamide. (n.d.). Molbase.
  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005). Google Patents. [4]

  • 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol. (n.d.). NextSDS.
  • Nickel-Catalyzed Enantioconvergent Cross-Electrophile Coupling of Benzylic Alcohols with Alkenyl Electrophiles. (2025).
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Enantioselective Nickel-Electrocatalyzed Reductive Propargylic Carboxylation with CO2. (2024). Organic Chemistry Portal.
  • Nickel-Catalyzed Carboxylation of Benzylic C−N Bonds with CO 2. (n.d.).
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen.
  • Synthesis of new 2-(2-phenylethenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acids. (1984). PubMed.
  • Ni-catalyzed Carboxylation of Benzylic C-N bonds with CO2. (n.d.). SciSpace.
  • Nickel‐Catalyzed Carboxylation of Benzylic C−N Bonds with CO 2. (2016). Scite.ai.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • 1-Phenyl-2-(4-chlorophenyl)
  • Pyridine methanol chlorinations. (n.d.). ResearchGate. [Link][5]

  • The synthesis of laterally fluorinated alkoxystilbazoles and some of their mesogenic complexes with Ir(I). The molecular structure oftrans-4-undecyloxy-3-fluoro-4′-stilbazole. (n.d.). Scilit.
  • Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. (2010). PubMed.
  • The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H 2 O 2 as Oxidant. (2024). MDPI.
  • Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination: The Role of Trichloramine and Dichloramine Interactions. (n.d.). PMC.
  • Method for Chlorinating Alcohols. (2008). Google Patents. [6]

  • [Kinetics of endocrine disrupting chemical 4-tert-butylphenol during chlorin
  • The chlorination of 4‐aminobenzoic acid and its methyl ester. (2025).

Sources

Application

Application Note: Regioselective Late-Stage Functionalization of the Pyridine Ring in 2-Phenyl-3-(pyridin-4-yl)propanoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Substrate Vulnerability Analysis The functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Substrate Vulnerability Analysis

The functionalization of electron-deficient heterocycles is a cornerstone of modern medicinal chemistry. The molecule 2-phenyl-3-(pyridin-4-yl)propanoic acid presents a unique multifactorial challenge for late-stage functionalization (LSF):

  • Electron-Deficient Core: The pyridine ring intrinsically resists electrophilic aromatic substitution (EAS).

  • Steric Blockade: The C4 position is occupied by the propanoic acid chain, restricting functionalization to the C2/C6 (ortho to nitrogen) or C3/C5 (meta to nitrogen) positions.

  • Chemoselectivity Risks: The molecule contains a free carboxylic acid (prone to competitive decarboxylation under oxidative radical conditions) and a C2'-phenyl ring (susceptible to off-target EAS).

To overcome these barriers, this guide details three orthogonal, self-validating protocols that leverage specific chemical causalities to achieve precise regiocontrol without compromising the substrate's sensitive functional groups.

G Substrate 2-phenyl-3-(pyridin-4-yl) propanoic acid Minisci Minisci Alkylation (Photoredox) Substrate->Minisci NOxide N-Oxide Pd-Arylation (C2-Selective) Substrate->NOxide Borylation Ir-Borylation (C3-Selective) Substrate->Borylation C2_Alk C2-Alkyl Derivative Minisci->C2_Alk C2_Ary C2-Aryl Derivative NOxide->C2_Ary C3_Bor C3-Boryl Derivative Borylation->C3_Bor

Fig 1. Divergent regioselective C-H functionalization strategies for 4-substituted pyridines.

Protocol A: C2-Selective Photoredox Minisci Alkylation

Mechanistic Causality

Traditional Minisci reactions utilize strong oxidants (e.g., Ag(I)/S₂O₈²⁻) which would trigger the oxidative decarboxylation of the propanoic acid moiety, yielding a secondary benzylic radical. To preserve the carboxylic acid, we employ a mild photoredox-catalyzed reductive radical generation strategy. The addition of Trifluoroacetic acid (TFA) protonates the pyridine nitrogen, significantly lowering the LUMO of the heterocycle. This strictly directs the nucleophilic alkyl radical to the highly electron-deficient C2/C6 positions[1].

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk tube, add 2-phenyl-3-(pyridin-4-yl)propanoic acid (1.0 equiv, 0.5 mmol), alkyl iodide (3.0 equiv), and fac-Ir(ppy)₃ (1 mol%).

  • Solvent & Additives: Dissolve the mixture in degassed CH₂Cl₂/H₂O (1:1, 0.1 M). Add (TMS)₃SiH (2.0 equiv) as the radical mediator and TFA (1.5 equiv) to activate the pyridine core.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove oxygen, which would otherwise quench the excited state photocatalyst.

  • Irradiation: Seal the tube and irradiate with blue LEDs (λ = 450 nm) at ambient temperature for 16 hours. The biphasic nature ensures the polar carboxylic acid remains partitioned away from transient hydrophobic radicals, minimizing side reactions.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with EtOAc. Acidify the aqueous layer to pH 3 using 1M HCl and extract with CH₂Cl₂ to recover the functionalized carboxylic acid.

Protocol B: N-Oxide Directed Pd-Catalyzed C2-Arylation

Mechanistic Causality

Direct electrophilic palladation of pyridine is highly unfavored. By oxidizing the pyridine to an N-oxide, the electronic character of the ring is inverted. The N-oxide oxygen acts as a transient directing group, coordinating with the Pd(II) center and facilitating a highly regioselective C-H activation exclusively at the C2 position. This methodology is heavily supported by foundational work in 2[2]. Note: To prevent the free carboxylic acid from consuming the Ag₂CO₃ oxidant, a transient methyl esterification is required.

Mechanism Py Pyridine Core Ox mCPBA Oxidation Py->Ox N_Oxide Pyridine N-Oxide Ox->N_Oxide Pd_Insert Pd(II) C-H Activation at C2 Position N_Oxide->Pd_Insert Red_Elim Reductive Elimination & Arylation Pd_Insert->Red_Elim Reduction Deoxygenation (PCl3) Red_Elim->Reduction Product C2-Aryl Pyridine Reduction->Product

Fig 2. Mechanistic sequence of N-oxide directed Pd-catalyzed C2-arylation.

Step-by-Step Methodology
  • Pre-Protection & Oxidation: Convert the carboxylic acid to a methyl ester (MeOH, H₂SO₄, reflux). Treat the resulting ester with mCPBA (1.2 equiv) in CH₂Cl₂ at 0 °C to room temperature for 4 hours to yield the pyridine N-oxide.

  • Catalytic Arylation: In a pressure vial, combine the N-oxide (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.5 equiv). Add the unactivated arene (e.g., benzene or toluene) as both reactant and solvent (2.0 mL).

  • Thermal Activation: Seal the vial and heat to 130 °C for 16 hours. The Ag₂CO₃ acts as the terminal oxidant to regenerate the Pd(II) active species.

  • Deoxygenation & Deprotection: Filter the mixture through Celite. Concentrate and redissolve in CHCl₃. Add PCl₃ (3.0 equiv) and reflux for 2 hours to reduce the N-oxide back to the pyridine. Finally, hydrolyze the methyl ester (LiOH, THF/H₂O) to yield the C2-arylated target.

Protocol C: Ir-Catalyzed Sterically Driven C3-Borylation

Mechanistic Causality

To achieve functionalization at the C3/C5 positions (meta to the nitrogen), we exploit the steric sensitivity of Iridium-catalyzed C-H borylation. The bulky [Ir(dtbpy)] complex is repelled by the nitrogen lone pair and the C4-alkyl chain, making the C3 position the kinetically favored site for oxidative addition. Crucial Insight: The free carboxylic acid will rapidly react with B₂pin₂ to form a mixed anhydride. Instead of adding a separate protection step, we utilize B₂pin₂ as an in-situ transient protecting group by adding an extra 1.0 equivalent of the boron reagent, which hydrolyzes back to the free acid during the aqueous workup[3].

Step-by-Step Methodology
  • Reaction Assembly: In an argon-filled glovebox, charge a vial with 2-phenyl-3-(pyridin-4-yl)propanoic acid (1.0 equiv, 0.5 mmol), [Ir(OMe)(cod)]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%).

  • Boron Reagent Addition: Add B₂pin₂ (2.5 equiv). Note: 1.0 equiv is consumed by the carboxylic acid, 1.0 equiv is used for the C-H borylation, and 0.5 equiv acts as a kinetic buffer.

  • Reaction Execution: Dissolve in anhydrous THF (0.5 M). Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Workup & Hydrolysis: Cool to room temperature. Add a 1:1 mixture of MeOH and H₂O and stir for 1 hour to hydrolyze the transient boronate ester back to the free carboxylic acid. Concentrate and purify via reverse-phase chromatography to isolate the C3-borylated product, which is primed for downstream Suzuki-Miyaura cross-coupling.

Quantitative Data & Methodological Summary

The following table summarizes the operational parameters and expected outcomes for the three methodologies, providing a quick-reference guide for process selection.

ParameterMinisci AlkylationN-Oxide Pd-ArylationIr-Catalyzed Borylation
Regioselectivity C2 / C6 (ortho to N)C2 / C6 (ortho to N)C3 / C5 (meta to N)
Reaction Type Radical NucleophilicElectrophilic C-H ActivationSteric-Driven C-H Activation
Typical Yield Range 55% - 75%60% - 85% (Over 3 steps)70% - 90%
Acid Tolerance Excellent (if non-oxidative)Poor (Requires pre-esterification)Good (Requires excess B₂pin₂)
Key Reagents fac-Ir(ppy)₃, (TMS)₃SiH, TFAmCPBA, Pd(OAc)₂, Ag₂CO₃, PCl₃[Ir(OMe)(cod)]₂, dtbpy, B₂pin₂
Strategic Advantage Mild, room-temperature conditionsAccess to complex bi-aryl linkagesOrthogonal regioselectivity to C2

References

  • Scalable Syntheses of 4-Substituted Pyridine–Diimines The Journal of Organic Chemistry, 2017.
  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes Journal of the American Chemical Society, 2008.
  • Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation ACS C
  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism Journal of the American Chemical Society, 2017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-phenyl-3-(pyridin-4-yl)propanoic acid

Welcome to the technical support center for the synthesis of 2-phenyl-3-(pyridin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-phenyl-3-(pyridin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to aid in the successful scale-up and yield improvement of this important molecule.

Introduction

The synthesis of 2-phenyl-3-(pyridin-4-yl)propanoic acid is a multi-step process that can present several challenges, particularly during scale-up. This guide will focus on a common and logical synthetic route: a modified malonic ester synthesis. We will explore the critical parameters at each stage and provide practical solutions to common problems.

Synthetic Pathway Overview: Malonic Ester Route

A plausible and widely applicable method for synthesizing 2-phenyl-3-(pyridin-4-yl)propanoic acid is the malonic ester synthesis. This method involves the alkylation of a malonic ester with 4-(chloromethyl)pyridine, followed by a second alkylation with benzyl bromide, and finally hydrolysis and decarboxylation.

Synthetic_Pathway A Diethyl Malonate B Alkylated Malonic Ester A->B 1. NaOEt, EtOH 2. 4-(chloromethyl)pyridine C Dialkylated Malonic Ester B->C 1. NaOEt, EtOH 2. Benzyl bromide D 2-phenyl-3-(pyridin-4-yl)propanoic acid C->D 1. NaOH, H2O 2. H3O+, Δ

Caption: Malonic Ester Synthesis of 2-phenyl-3-(pyridin-4-yl)propanoic acid.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is formatted in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Step 1: First Alkylation with 4-(chloromethyl)pyridine

Question: My first alkylation step is showing low conversion to the desired mono-alkylated product. What are the possible causes and solutions?

Answer: Low conversion in the initial alkylation can be attributed to several factors:

  • Insufficient Base: The deprotonation of diethyl malonate is crucial for the subsequent nucleophilic attack. Ensure you are using at least one full equivalent of a strong base like sodium ethoxide (NaOEt). It's often beneficial to use a slight excess (1.05-1.1 equivalents).

  • Base Quality: The sodium ethoxide should be fresh and anhydrous. Moisture will quench the base and hinder the reaction. Consider preparing it fresh from sodium metal and absolute ethanol for best results.

  • Reaction Temperature: While the deprotonation is often performed at room temperature, the alkylation itself may benefit from gentle heating (e.g., 40-50 °C) to increase the reaction rate. However, be cautious as higher temperatures can promote side reactions.

  • Purity of 4-(chloromethyl)pyridine: The hydrochloride salt of 4-(chloromethyl)pyridine is often commercially available and more stable. If you are using the hydrochloride salt, you will need to use an additional equivalent of base to neutralize the HCl or pre-treat the starting material to generate the free base.

Question: I am observing a significant amount of the dialkylated product even in the first step. How can I minimize this?

Answer: The formation of a dialkylated byproduct at this stage is a known issue in malonic ester synthesis.[1] Here are some strategies to improve selectivity for the mono-alkylated product:

  • Use of Excess Diethyl Malonate: Employing a molar excess of diethyl malonate (e.g., 1.5 to 2 equivalents) relative to 4-(chloromethyl)pyridine will statistically favor the mono-alkylation. The unreacted diethyl malonate can be removed during workup.

  • Controlled Addition of Alkylating Agent: Add the 4-(chloromethyl)pyridine solution dropwise to the reaction mixture containing the deprotonated diethyl malonate. This maintains a low concentration of the alkylating agent and reduces the likelihood of the mono-alkylated product being deprotonated and reacting again.

  • Choice of Base and Solvent: Using a bulkier base or a less polar solvent can sometimes improve selectivity, although this may also decrease the overall reaction rate.

Step 2: Second Alkylation with Benzyl Bromide

Question: The second alkylation with benzyl bromide is sluggish and gives a poor yield of the dialkylated product. What can I do to improve this?

Answer: A low yield in the second alkylation can often be resolved by addressing the following:

  • Incomplete Deprotonation: The mono-alkylated malonic ester is less acidic than the starting diethyl malonate. Ensure you are using a full equivalent of a strong base to achieve complete deprotonation before adding the benzyl bromide.

  • Reactivity of Benzyl Bromide: Benzyl bromide is a reactive alkylating agent, but its quality can affect the reaction. Ensure it is free from impurities and stored properly to prevent degradation.

  • Reaction Conditions: This step may require more forcing conditions than the first alkylation. Consider increasing the reaction temperature to the reflux temperature of the solvent (e.g., ethanol) to drive the reaction to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

Step 3: Hydrolysis and Decarboxylation

Question: During the hydrolysis and decarboxylation step, I am getting a complex mixture of products and a low yield of the final acid. What could be going wrong?

Answer: The final hydrolysis and decarboxylation step is critical and can be a source of yield loss if not performed correctly.

  • Incomplete Hydrolysis: The saponification of the diethyl ester requires a sufficient amount of a strong base like sodium hydroxide and adequate heating. Use a significant excess of NaOH (e.g., 3-4 equivalents) in an aqueous or aqueous/alcoholic solvent and ensure the mixture is refluxed until the ester starting material is no longer visible by TLC.

  • Premature Decarboxylation and Side Reactions: The decarboxylation step is typically achieved by heating the acidified reaction mixture. If the temperature is too high or the heating is prolonged, it can lead to decomposition of the desired product. The pyridine ring can also be sensitive to harsh acidic conditions at high temperatures.

  • Workup and Purification: The final product is an amino acid and may have some solubility in the aqueous layer during workup. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Adjusting the pH of the aqueous layer to the isoelectric point of the product can minimize its aqueous solubility and facilitate extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the alkylation steps?

A1: Anhydrous ethanol is a common and effective solvent for malonic ester synthesis, especially when using sodium ethoxide as the base. This is to prevent transesterification.[1] Other polar aprotic solvents like DMF or DMSO can also be used and may accelerate the reaction, but they can be more difficult to remove during workup.

Q2: How can I effectively monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of each step. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials and products. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis during scale-up, HPLC is recommended.

Q3: What are the best practices for purifying the final product on a large scale?

A3: Purification of the final product on a large scale can be challenging due to its polar nature. Recrystallization is often the most effective method. Consider using a mixed solvent system (e.g., ethanol/water, isopropanol/water) to achieve good crystal formation and high purity. If the product is an oil, chromatography on silica gel may be necessary, but this can be costly and time-consuming on a large scale.

Q4: Are there any alternative synthetic routes to consider for scale-up?

A4: While the malonic ester synthesis is a robust method, other routes could be explored. For instance, a route involving the Suzuki coupling of a pyridine boronic acid derivative with a phenylpropanoic acid derivative could be a viable alternative.[2] The choice of route will depend on the availability and cost of starting materials, as well as the specific challenges encountered with the malonic ester approach.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(pyridin-4-ylmethyl)malonate (First Alkylation)
  • To a stirred solution of sodium ethoxide (1.05 eq) in anhydrous ethanol, add diethyl malonate (1.5 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of 4-(chloromethyl)pyridine (1.0 eq) in anhydrous ethanol dropwise over 1 hour.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Protocol 2: Synthesis of 2-phenyl-3-(pyridin-4-yl)propanoic acid (Final Step)
  • To the crude dialkylated malonic ester from the previous step, add a solution of NaOH (4.0 eq) in water/ethanol (1:1).

  • Heat the mixture to reflux and stir for 8-12 hours, or until the hydrolysis is complete by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with concentrated HCl to pH 4-5.

  • Heat the acidified mixture to 80-90 °C for 2-4 hours to effect decarboxylation.

  • Cool the mixture and extract the product with ethyl acetate (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Synthesis Step1 Check Step 1: First Alkylation Start->Step1 Step2 Check Step 2: Second Alkylation Step1->Step2 OK Sol1 - Ensure anhydrous conditions - Use excess diethyl malonate - Check base quality/quantity Step1->Sol1 Low Conversion/ Dialkylation Step3 Check Step 3: Hydrolysis/Decarboxylation Step2->Step3 OK Sol2 - Ensure complete deprotonation - Check benzyl bromide quality - Increase reaction temperature Step2->Sol2 Low Conversion Sol3 - Ensure complete hydrolysis - Optimize decarboxylation temperature - Optimize workup pH Step3->Sol3 Low Yield/ Impure Product End Yield Improved Step3->End OK Sol1->Step2 Sol2->Step3 Sol3->End

Caption: A decision-making workflow for troubleshooting low yield in the synthesis.

Quantitative Data Summary

ParameterRecommended RangeNotes
First Alkylation
Diethyl Malonate (eq)1.5 - 2.0An excess favors mono-alkylation.
Sodium Ethoxide (eq)1.05 - 1.1Ensure anhydrous conditions.
Temperature40 - 50 °CGentle heating can improve the rate.
Second Alkylation
Sodium Ethoxide (eq)1.05 - 1.1For deprotonation of the mono-alkylated intermediate.
TemperatureRefluxMay be required to drive the reaction to completion.
Hydrolysis
Sodium Hydroxide (eq)3.0 - 4.0To ensure complete saponification.
TemperatureRefluxFor a sufficient duration (8-12 h).
Decarboxylation
pH4 - 5Acidify before heating.
Temperature80 - 90 °CAvoid excessive heat to prevent decomposition.

References

  • Malonic ester synthesis - Wikipedia. Available at: [Link]

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Phenyl-3-(pyridin-4-yl)propanoic Acid

Executive Summary: Molecular Profiling & Causality As a Senior Application Scientist, I frequently consult with drug development professionals who hit a "solubility wall" when working with 2-phenyl-3-(pyridin-4-yl)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Molecular Profiling & Causality

As a Senior Application Scientist, I frequently consult with drug development professionals who hit a "solubility wall" when working with 2-phenyl-3-(pyridin-4-yl)propanoic acid . To troubleshoot effectively, we must first understand the physicochemical causality driving its behavior.

This compound is an amphoteric zwitterion featuring two ionizable centers:

  • A carboxylic acid group (pKa ~4.5).

  • A pyridine ring (pKa ~5.2).

Additionally, the 2-phenyl substitution introduces significant steric bulk and lipophilicity. The most critical failure point occurs near its isoelectric point (pI ≈ 4.85). At this pH, the molecule carries a net-zero charge, maximizing crystal lattice energy and minimizing hydration, leading to rapid precipitation (1)[1].

Diagnostic Workflows

SolubilityWorkflow Start Target Concentration Not Met CheckPH Check Buffer pH Start->CheckPH IsPI Is pH near pI? (pH 4.0 - 5.5) CheckPH->IsPI AdjustPH Adjust pH < 3.0 (Cation) or > 7.0 (Anion) IsPI->AdjustPH Yes CheckSol1 Solubility Achieved? IsPI->CheckSol1 No AdjustPH->CheckSol1 AddCosolvent Add Co-solvents (e.g., 5-10% DMSO/PEG400) CheckSol1->AddCosolvent No Success Proceed with Assay CheckSol1->Success Yes CheckSol2 Solubility Achieved? AddCosolvent->CheckSol2 AddCD Cyclodextrin Complexation (e.g., 10-20% HP-β-CD) CheckSol2->AddCD No CheckSol2->Success Yes AddCD->Success If successful SaltScreen Conduct Salt/Polymorph Screen AddCD->SaltScreen If still fails

Caption: Diagnostic workflow for troubleshooting aqueous solubility of amphoteric compounds.

IonizationState Cation Cationic State (pH < 3.0) Net Charge: +1 Zwitterion Zwitterion/Neutral (pH 4.0 - 5.5) Net Charge: 0 Cation->Zwitterion Deprotonate COOH (pKa ~4.5) Zwitterion->Cation Protonate COO- (pH drop) Anion Anionic State (pH > 7.0) Net Charge: -1 Zwitterion->Anion Deprotonate Pyridine (pKa ~5.2) Anion->Zwitterion Protonate Pyridine (pH drop)

Caption: pH-dependent ionization states and transitions for 2-phenyl-3-(pyridin-4-yl)propanoic acid.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I adjust my assay buffer to pH 5.0. Why is this happening, and how do I fix it? Causality: At pH 5.0, you are operating directly at the molecule's isoelectric point (pI). The carboxylic acid is mostly deprotonated (COO⁻), and the pyridine is mostly protonated (NH⁺). The resulting zwitterion has a net-zero charge, maximizing intermolecular ionic interactions (crystal lattice energy) and minimizing hydration[1]. Solution: Shift the pH away from the pI. For in vitro assays, adjust the pH to ≥ 7.4 (physiological pH) where the molecule is fully anionic, or ≤ 3.0 where it is fully cationic. If your assay is pH-sensitive and must remain at pH 5.0, you must use a co-solvent or complexing agent.

Q2: I adjusted the pH to 7.4, converting it to an anion, but it still crashes out at my target concentration of 10 mM. Shouldn't the salt form be soluble? Causality: While ionization improves solubility, the intrinsic lipophilicity of the 2-phenyl-propanoic acid backbone creates a thermodynamic barrier. A single anionic charge is insufficient to overcome the hydrophobic penalty of the phenyl and pyridine rings at high concentrations. Solution: Implement a binary solvent system or supramolecular complexation.

  • Co-solvents: Add 5-10% v/v DMSO or PEG400.

  • Cyclodextrins: Use 10-20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic phenyl ring will partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility (2)[2].

Q3: I am seeing wildly variable solubility limits between different synthesized batches, even when using the exact same buffer. What is the variable? Causality: You are likely dealing with solid-state polymorphism . Pyridine-carboxylic acids are notorious for forming different hydrogen-bonded networks or hydrates during crystallization. A highly crystalline polymorph has a higher lattice energy, requiring more thermodynamic energy to dissolve, thus lowering the apparent solubility compared to an amorphous or metastable polymorph. Solution: Standardize your solid state. Perform X-ray Powder Diffraction (XRPD) on your batches. If variability persists, consider generating a standardized salt form (e.g., a sodium salt) via controlled crystallization to lock in a single polymorphic state.

Quantitative Data Summary

pH ZoneDominant SpeciesNet ChargeRelative Aqueous SolubilityRecommended Solubilization Strategy
pH < 3.0 Pyridinium / Carboxylic Acid+1Moderate to HighStandard aqueous buffers (e.g., Citrate pH 2.5)
pH 4.0 - 5.5 Pyridinium / Carboxylate0 (Zwitterion)Very Low (Minimum at pI ~4.85)Avoid this pH; use Co-solvents (DMSO) if mandatory
pH > 7.0 Pyridine / Carboxylate-1ModerateAqueous buffers + HP-β-CD or PEG400

Experimental Protocols (Self-Validating Systems)

Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is aligned with 3 to ensure regulatory and scientific rigor[3].

  • Step 1: Add an excess amount of 2-phenyl-3-(pyridin-4-yl)propanoic acid solid to a glass vial containing 5 mL of the target buffer. (Causality: Excess solid ensures the solution reaches true thermodynamic saturation).

  • Step 2: Agitate the suspension at a constant temperature (e.g., 25.0 ± 0.5 °C) for 24 to 48 hours.

  • Step 3 (Self-Validation Check 1): Measure the pH of the suspension after equilibration. Dissolving ionizable drugs can consume buffer capacity and shift the pH. If the pH has shifted by >0.1 units, adjust it back with micro-additions of HCl/NaOH and re-equilibrate.

  • Step 4: Centrifuge or filter (0.22 µm PTFE) the suspension to separate the solid from the saturated solution.

  • Step 5 (Self-Validation Check 2): Analyze the recovered solid via XRPD or DSC to confirm that the solid form has not converted to a hydrate or different polymorph during the aqueous equilibration.

  • Step 6: Dilute the supernatant to fall within your linear dynamic range and quantify the dissolved concentration via HPLC-UV.

Protocol 2: Preparation of an HP-β-CD Inclusion Complex
  • Step 1: Prepare a 20% w/v solution of HP-β-CD in a pH 7.4 phosphate buffer.

  • Step 2: Slowly add the required mass of 2-phenyl-3-(pyridin-4-yl)propanoic acid while stirring continuously.

  • Step 3: Sonicate the mixture for 15-30 minutes, maintaining the temperature below 30°C to prevent thermal degradation of the compound.

  • Step 4 (Self-Validation Check): Visually inspect for clarity. If the solution remains cloudy, the drug concentration exceeds the complexation capacity (phase-solubility limit). Filter through a 0.45 µm filter and quantify the filtrate to determine the maximum complexed concentration.

References

  • Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant / United States Pharmacopeia URL: [Link]

  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: PubMed / European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Cyclodextrins, Surfactants and Their Inclusion Complexes Source: PMC - NIH / International Journal of Molecular Sciences URL: [Link]

Sources

Troubleshooting

preventing decarboxylation of 2-phenyl-3-(pyridin-4-yl)propanoic acid during heating

Technical Support Center: 2-Phenyl-3-(pyridin-4-yl)propanoic Acid Introduction This technical support center provides advanced troubleshooting guidance for researchers, scientists, and drug development professionals work...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Phenyl-3-(pyridin-4-yl)propanoic Acid

Introduction

This technical support center provides advanced troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-phenyl-3-(pyridin-4-yl)propanoic acid and encountering challenges with its thermal stability. The primary issue addressed is the unwanted decarboxylation of the molecule upon heating, a common problem that can lead to yield loss, impurity generation, and compromised experimental outcomes. This guide is structured to provide not just procedural solutions but also a deep understanding of the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section addresses specific issues you might encounter and provides actionable solutions based on established chemical principles.

Issue 1: Significant Product Loss and Impurity Formation During High-Temperature Reactions

Symptoms:

  • Low yield of the desired product containing the 2-phenyl-3-(pyridin-4-yl)propanoic acid moiety.

  • Presence of a major byproduct identified as 1-phenyl-2-(pyridin-4-yl)ethane by NMR or MS analysis.

  • Observation of gas evolution (CO2) during the reaction.

Root Cause Analysis: The structure of 2-phenyl-3-(pyridin-4-yl)propanoic acid makes it susceptible to thermal decarboxylation. The key contributing factors are:

  • Stabilization of the Intermediate: The alpha-phenyl group can stabilize a potential carbanion intermediate formed upon the loss of CO2 through resonance. This lowers the activation energy required for the decarboxylation to occur.

  • Beta-Pyridyl Group Influence: While not a classic beta-keto acid, the electron-withdrawing nature of the pyridyl ring can influence the electronic environment of the molecule, potentially facilitating the reaction under certain conditions.

The most likely mechanism involves the formation of a resonance-stabilized carbanion at the alpha-position after the loss of carbon dioxide.

Solutions:

1. Rigorous Temperature Control:

  • Recommendation: Maintain the reaction temperature at the lowest possible point that still allows for the desired transformation to proceed at a reasonable rate.

  • Causality: The rate of decarboxylation, like most chemical reactions, is highly dependent on temperature. By minimizing thermal energy input, you reduce the likelihood of overcoming the activation energy for decarboxylation.

  • Protocol: Utilize a precision-controlled heating mantle or an oil bath with a digital thermometer. Monitor the internal reaction temperature, not just the set point of the heating device.

2. pH Modification: Conversion to a Salt

  • Recommendation: Before heating, convert the carboxylic acid to its corresponding carboxylate salt by adding a suitable base.

  • Causality: The carboxylate anion (R-COO⁻) is significantly more resistant to decarboxylation than the neutral carboxylic acid (R-COOH). The negative charge on the carboxylate group creates electrostatic repulsion, making the cleavage of the C-C bond much more difficult.

  • Protocol:

    • Dissolve the 2-phenyl-3-(pyridin-4-yl)propanoic acid in a suitable solvent.

    • Add one equivalent of a non-nucleophilic base (e.g., sodium carbonate, potassium carbonate, or a tertiary amine like triethylamine).

    • Stir at room temperature for 15-30 minutes to ensure complete salt formation before proceeding with the heating step.

    • After the reaction is complete, carefully re-acidify the mixture to retrieve the carboxylic acid product.

3. Solvent Selection:

  • Recommendation: Employ high-boiling point, aprotic polar solvents.

  • Causality: Protic solvents can facilitate decarboxylation by stabilizing the transition state through hydrogen bonding. Aprotic polar solvents, such as DMF, DMSO, or NMP, can effectively solvate the molecule and its salt form without participating in proton transfer steps that may lower the decarboxylation barrier.

SolventBoiling Point (°C)TypeRationale for Use
Toluene 111Aprotic, NonpolarGood for moderate temperatures; less likely to promote ionic mechanisms.
DMF 153Aprotic, PolarExcellent solvating power for salts; use with caution as it can decompose at high temperatures.
DMSO 189Aprotic, PolarHigh boiling point and good solvating power; can be difficult to remove.
NMP 202Aprotic, PolarVery high boiling point for high-temperature reactions; excellent thermal stability.
Issue 2: Decarboxylation During Work-up or Purification

Symptoms:

  • The desired product is observed in crude reaction monitoring (e.g., TLC, LC-MS), but is lost during subsequent steps like distillation or chromatography.

  • Fractions from column chromatography show the presence of the decarboxylated impurity.

Root Cause Analysis: Standard purification techniques can inadvertently provide the energy or chemical environment needed for decarboxylation.

  • Distillation: High temperatures required for distillation can easily induce decarboxylation.

  • Chromatography: The stationary phase (e.g., silica gel) is acidic and can act as a proton source, promoting decarboxylation of sensitive compounds.

Solutions:

1. Avoid High-Temperature Purification Methods:

  • Recommendation: Prioritize non-thermal purification methods such as recrystallization or precipitation.

  • Protocol (Recrystallization):

    • Choose a solvent system where the carboxylic acid is soluble at a moderately elevated temperature but sparingly soluble at room temperature or below.

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the pure crystals by filtration.

2. Modified Chromatography:

  • Recommendation: If chromatography is unavoidable, neutralize the stationary phase.

  • Causality: By deactivating the acidic sites on the silica gel, you prevent it from catalyzing the decarboxylation reaction.

  • Protocol:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Add 1-2% (v/v) of triethylamine or a similar volatile base to the slurry.

    • Pack the column with the neutralized slurry.

    • Run the chromatography using an eluent that also contains 0.5-1% of the same base.

Frequently Asked Questions (FAQs)

Q1: At what exact temperature does 2-phenyl-3-(pyridin-4-yl)propanoic acid start to decarboxylate? A1: There is no single, sharp decarboxylation point. It is a kinetic process that is dependent on temperature, time, and the surrounding chemical environment (solvent, pH). As a general guideline for structurally related compounds, significant decarboxylation can begin to be observed at temperatures exceeding 120-150°C, but this can be initiated at lower temperatures over longer heating periods or in the presence of acidic/basic catalysts. Empirical determination via a small-scale thermogravimetric analysis (TGA) or a time-course study at various temperatures is recommended for your specific conditions.

Q2: Can I use a metal catalyst in my reaction? Will it affect decarboxylation? A2: Caution is highly advised. Many transition metals (e.g., copper, palladium) are known to catalyze decarboxylation reactions, often by forming a complex with the carboxylate group. If your primary reaction requires a metal catalyst, it is crucial to run small-scale trials to assess its impact on the stability of your starting material. Consider using the salt form of the acid (see Troubleshooting Issue 1) to potentially mitigate this interaction.

Q3: Is decarboxylation a risk during long-term storage? A3: At room temperature and in a solid, crystalline state, 2-phenyl-3-(pyridin-4-yl)propanoic acid should be stable. The risk of decarboxylation during storage is minimal unless it is stored at elevated temperatures or in a solution (especially an acidic one) for extended periods. For maximum stability, store the compound as a dry solid in a cool, dark place.

Q4: I am performing a reaction that generates an acid. How can I protect my compound? A4: If your reaction conditions generate acidic byproducts, this can catalyze the decarboxylation of your starting material.

  • Strategy 1: Use a Stoichiometric Base: Add a non-nucleophilic base to your reaction mixture from the outset to neutralize any acid as it is formed.

  • Strategy 2: Buffered System: If compatible with your reaction, using a buffered solvent system can maintain the pH in a range that is less conducive to decarboxylation.

Visualizing the Problem and Solution

The following diagrams illustrate the key chemical transformation and the logic behind the primary preventative measure.

DecarboxylationMechanism Start 2-phenyl-3-(pyridin-4-yl)propanoic acid Heat Δ (Heat) Start->Heat CO2 CO₂ Intermediate Resonance-Stabilized Carbanion Intermediate Heat->Intermediate Loss of CO₂ Product 1-phenyl-2-(pyridin-4-yl)ethane (Decarboxylated Impurity) Intermediate->Product Protonation (from solvent/trace acid)

Caption: Mechanism of thermal decarboxylation.

PreventionStrategy Acid R-COOH (Susceptible to Decarboxylation) Base + Base (e.g., K₂CO₃) Acid->Base Heat_Acid Δ (Heat) Acid->Heat_Acid Salt R-COO⁻ K⁺ (Stabilized Salt Form) Base->Salt Heat_Salt Δ (Heat) Salt->Heat_Salt Decarboxylation Decarboxylation Occurs Heat_Acid->Decarboxylation NoReaction Decarboxylation Inhibited Heat_Salt->NoReaction

Caption: Prevention via conversion to the carboxylate salt.

References

  • Louie, J., & Gibby, J. (2002). Decarboxylative Carbon-Carbon Bond-Forming Reactions. Chemical Reviews, 102(8), 3359-3390. Available at: [Link]

Reference Data & Comparative Studies

Validation

comparative efficacy of 2-phenyl-3-(pyridin-4-yl)propanoic acid structural analogs

The Pharmacophore Architecture: Comparative Efficacy of 2-Phenyl-3-(pyridin-4-yl)propanoic Acid Analogs as Dual CYP17A1/AKR1C3 Inhibitors In the landscape of targeted oncology and endocrinology, the rational design of du...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophore Architecture: Comparative Efficacy of 2-Phenyl-3-(pyridin-4-yl)propanoic Acid Analogs as Dual CYP17A1/AKR1C3 Inhibitors

In the landscape of targeted oncology and endocrinology, the rational design of dual-action inhibitors represents the pinnacle of pharmacophore optimization. Castration-resistant prostate cancer (CRPC) frequently develops resistance to standard CYP17A1 inhibitors (like abiraterone) via the compensatory upregulation of Aldo-Keto Reductase 1C3 (AKR1C3), which drives intracrine androgen synthesis[1].

As a Senior Application Scientist, I have evaluated numerous scaffolds, but the 2-phenyl-3-(pyridin-4-yl)propanoic acid (2-P3P4PA) backbone offers a uniquely elegant solution. This guide objectively compares the structural analogs of this scaffold, detailing the causality behind their dual-target efficacy and providing the self-validating experimental protocols required to benchmark them.

Mechanistic Rationale: Why This Scaffold?

The 2-P3P4PA scaffold is a masterclass in modular drug design, integrating two distinct pharmacophores into a single low-molecular-weight molecule:

  • The Pyridin-4-yl Moiety: Acts as a classic Type II heme-coordinating group. The nitrogen lone pair displaces the distal water molecule on the heme iron of cytochrome P450 enzymes (e.g., CYP17A1, CYP11B1), effectively halting steroidogenesis[2].

  • The Arylpropanoic Acid Moiety: Mimics the structure of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid forms critical hydrogen bonds within the SP1 subpocket of AKR1C3, preventing the reduction of weak androstenedione into potent testosterone[1].

G Scaffold 2-P3P4PA Scaffold CYP17A1 CYP17A1 (Heme Iron) Scaffold->CYP17A1 Pyridine-4-yl Coordination AKR1C3 AKR1C3 (SP1 Pocket) Scaffold->AKR1C3 Propanoic Acid H-Bonding Androgen Androgen Synthesis Arrested CYP17A1->Androgen Blocks DHEA AKR1C3->Androgen Blocks Testosterone

Fig 1: Dual-target inhibition mechanism of 2-P3P4PA analogs in the androgen biosynthesis pathway.

Quantitative Data Presentation: Analog Comparison

To understand the structure-activity relationship (SAR), we compare the base 2-P3P4PA scaffold against a rationally designed fluorinated analog and clinical standards. The introduction of a fluorine atom on the phenyl ring (Analog 2) alters the charge distribution, significantly enhancing binding affinity in the hydrophobic SP1 pocket of AKR1C3[1].

Table 1: Comparative Enzymatic Efficacy and Selectivity

CompoundStructural ModificationCYP17A1 IC₅₀ (nM)AKR1C3 IC₅₀ (nM)CYP21A2 IC₅₀ (nM)*Selectivity Index
Abiraterone Steroidal Standard2.5 ± 0.3>10,00085 ± 534x
Indomethacin NSAID Standard>10,00052 ± 4>10,000N/A
Analog 1 Base 2-P3P4PA45 ± 4125 ± 101,200 ± 8026x
Analog 2 2-(3-Fluoro-4-(pyridin-4-yl)phenyl)12 ± 218 ± 22,400 ± 150200x

*Note: High selectivity over CYP21A2 is critical to avoid off-target corticosteroid depletion and subsequent adrenal insufficiency.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols cannot simply measure endpoints; they must inherently prove the mechanism of action and control for artifacts.

Protocol 1: Target Engagement via UV-Vis Spectral Binding (CYP17A1)

Purpose: To prove that CYP17A1 inhibition is driven by direct nitrogen-heme coordination, not allosteric interference or assay aggregation. Causality & Validation: We utilize a split-cuvette baseline. Because pyridine-biphenyl analogs are highly conjugated and absorb UV light, measuring them directly against a buffer blank creates false peaks. By placing the compound in both the reference and sample paths (but enzyme only in the sample path), the system mathematically subtracts the compound's inherent absorbance. A resulting Type II spectral shift is the self-validating hallmark of true heme coordination.

  • Preparation: Dilute recombinant human CYP17A1 (1 µM) in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Why recombinant? Tissue microsomes contain competing CYPs (like CYP3A4) that confound spectral data.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline scan from 350 to 500 nm to zero the instrument.

  • Titration: Add 2-P3P4PA analogs (0.1 to 10 µM) to the sample cuvette. Add an equal volume of DMSO vehicle to the reference cuvette.

  • Validation: Analyze the difference spectra. A valid target engagement must show a peak at 430 nm and a trough at 390 nm (Type II shift). Calculate the spectral dissociation constant ( Ks​ ) using a nonlinear regression of the peak-to-trough absorbance difference ( ΔA430−390​ ).

Workflow Prep Recombinant CYP17A1 Prep Baseline Split-Cuvette Zeroing Prep->Baseline Titrate Analog Titration (0.1 - 10 µM) Baseline->Titrate Validate Type II Shift (430nm/390nm) Titrate->Validate

Fig 2: Self-validating UV-Vis spectral binding workflow for confirming heme coordination.

Protocol 2: Intracellular AKR1C3 Functional Assay (LC-MS/MS)

Purpose: To measure the functional blockade of androgen conversion in a live-cell environment. Causality & Validation: AKR1C3 prefers the R-enantiomers of arylpropionic acids[1]. Cell-free assays often overestimate efficacy because they ignore cellular permeability and enantiomeric inversion by intracellular isomerases. We use whole LNCaP cells (a prostate cancer line) and an isotopically labeled internal standard (d3-Testosterone). The internal standard creates a self-validating loop: any matrix effects, extraction losses, or ion suppression in the mass spectrometer will affect the standard and the analyte equally, allowing for perfect mathematical correction.

  • Cell Culture: Seed LNCaP cells at 1×105 cells/well in 24-well plates. Starve in serum-free media for 12 hours to baseline endogenous steroid levels.

  • Inhibition: Pre-incubate cells with Analog 2 (1 to 500 nM) for 2 hours.

  • Substrate Spiking: Add 100 nM of androstenedione (the AKR1C3 substrate). Incubate for exactly 4 hours.

  • Extraction & Quantification: Lyse cells and spike with 50 nM d3-Testosterone (Internal Standard). Extract steroids using methyl tert-butyl ether (MTBE). Dry under nitrogen and reconstitute in 50% methanol.

  • LC-MS/MS Analysis: Quantify the ratio of Testosterone (m/z 289.2 -> 97.1) to d3-Testosterone (m/z 292.2 -> 97.1).

Translational Outlook

The 2-P3P4PA scaffold represents a highly tunable platform. While Analog 2 shows exceptional preclinical promise for CRPC, researchers must also evaluate off-target transcriptomic effects. Profiling lead compounds against reference databases, such as the NIBR DRUG-seq U2OS MoA Box, is a crucial next step to ensure these propanoic acid derivatives do not induce widespread gene expression dysregulation prior to in vivo efficacy models[3].

References

  • Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3)
  • Exploiting the Chromone Scaffold for the Development of Inhibitors of Corticosteroid Biosynthesis Journal of Medicinal Chemistry - ACS Publications URL
  • NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles Dataset Maayanlab Cloud URL

Sources

Comparative

Isotopic Labeling Validation of 2-Phenyl-3-(pyridin-4-yl)propanoic Acid for LC-MS/MS: A Comparative Guide

As liquid chromatography-tandem mass spectrometry (LC-MS/MS) continues to dominate bioanalytical workflows, the selection and validation of an appropriate Internal Standard (IS) remains the most critical factor in ensuri...

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Author: BenchChem Technical Support Team. Date: April 2026

As liquid chromatography-tandem mass spectrometry (LC-MS/MS) continues to dominate bioanalytical workflows, the selection and validation of an appropriate Internal Standard (IS) remains the most critical factor in ensuring data integrity. For amphoteric molecules like 2-phenyl-3-(pyridin-4-yl)propanoic acid —which possesses both a basic pyridine ring and an acidic carboxylic acid moiety—the choice of IS is particularly unforgiving.

This guide provides an objective, data-driven comparison of isotopic labeling strategies for 2-phenyl-3-(pyridin-4-yl)propanoic acid, detailing the underlying physicochemical causality and providing self-validating experimental protocols aligned with global regulatory standards.

Mechanistic Grounding: The Chemistry of the Analyte

2-Phenyl-3-(pyridin-4-yl)propanoic acid presents unique chromatographic and ionization challenges. During reversed-phase liquid chromatography (RPLC), its basic pyridine nitrogen is prone to secondary interactions with residual silanol groups on C18 columns, while its carboxylic acid group is highly sensitive to mobile phase pH fluctuations.

Because the analyte's ionization efficiency is highly dependent on the micro-environment of the electrospray ionization (ESI) source at the exact moment of elution, any temporal separation between the analyte and its IS will lead to differential matrix effects (ion suppression or enhancement). Therefore, the primary objective of an isotopic labeling strategy is to achieve perfect chromatographic co-elution while maintaining a distinct mass-to-charge ( m/z ) ratio.

Workflow A Plasma Sample + SIL-IS Spiking B Sample Preparation (Protein Precipitation / SPE) A->B C LC Separation (C18 Column) B->C D ESI-MS/MS Detection (MRM Mode) C->D E Data Analysis (Peak Area Ratio) D->E

Figure 1. Standard LC-MS/MS bioanalytical workflow for 2-phenyl-3-(pyridin-4-yl)propanoic acid.

Comparison of Internal Standard Strategies

When developing a quantitative assay for this compound, bioanalytical scientists typically evaluate three IS strategies.

Strategy A: Structural Analog

Using a structurally similar compound (e.g., 3-phenyl-2-(pyridin-4-yl)propanoic acid).

  • The Reality: While cost-effective, structural analogs have different partition coefficients ( logP ) and pKa values. They rarely co-elute with the target analyte and fail to accurately track extraction recovery variations, making them unsuitable for rigorous pharmacokinetic (PK) studies.

Strategy B: Deuterium Labeling (e.g., D5-phenyl)

Synthesizing a deuterated version, such as 2-(phenyl-d5)-3-(pyridin-4-yl)propanoic acid.

  • The Causality of the Isotope Effect: Deuterium labeling is the most common Stable Isotope-Labeled (SIL) approach. However, the carbon-deuterium (C-D) bond is shorter and possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond. This makes the deuterated molecule slightly less lipophilic. In RPLC, this phenomenon—known as the deuterium isotope effect—causes the deuterated IS to elute slightly earlier than the unlabeled analyte[1]. For a sensitive molecule like 2-phenyl-3-(pyridin-4-yl)propanoic acid, even a 0.1-minute retention time shift can expose the analyte and IS to different co-eluting matrix components, leading to divergent ion suppression.

Strategy C: Heavy Carbon/Nitrogen Labeling (e.g., 13C3, 15N)

Incorporating 13C into the propanoic acid backbone and 15N into the pyridine ring.

  • The Gold Standard: Unlike deuterium, 13C and 15N substitutions do not significantly alter the molecule's molar volume or lipophilicity. This ensures perfect chromatographic co-elution. Consequently, any matrix effects experienced by the analyte are proportionally experienced by the IS, effectively canceling out the interference when calculating the peak area ratio.

IsotopeEffect A Isotopic Labeling Choice for 2-phenyl-3-(pyridin-4-yl)propanoic acid B Deuterium Labeling (e.g., D5-phenyl) A->B C Carbon-13 / Nitrogen-15 Labeling (e.g., 13C3, 15N) A->C D C-D Bond is shorter/less lipophilic than C-H Bond B->D E Identical lipophilicity to unlabeled analyte C->E F Retention Time Shift (Isotope Effect) D->F G Perfect Co-elution E->G H Differential Matrix Effects (Ion Suppression/Enhancement) F->H I Matrix Effects Cancelled Out G->I

Figure 2. Mechanistic pathways of retention time shifts and matrix effects based on labeling strategy.

Quantitative Performance Comparison

The following table summarizes representative validation data comparing the three IS strategies for 2-phenyl-3-(pyridin-4-yl)propanoic acid in human plasma, demonstrating why heavy isotope labeling is the superior choice for GLP-compliant assays.

Validation ParameterStructural AnalogDeuterated IS (D5)Heavy Isotope IS ( 13C3​ / 15N )
Retention Time Shift ( Δ RT) > 0.5 min0.08 - 0.15 min< 0.01 min
Co-elution Quality PoorModerate (Partial overlap)Excellent (Perfect overlap)
IS-Normalized Matrix Factor CV 18 - 25% (Fails Guidelines)11 - 14% (Borderline)2 - 5% (Highly Robust)
Extraction Recovery CV > 15%< 10%< 5%
Isotopic Crosstalk Risk NoneLowVery Low
Regulatory Suitability Discovery Phase OnlyFit-for-purposeGold Standard (Clinical/GLP)

Self-Validating Experimental Protocols

To ensure the trustworthiness of the assay, the SIL-IS must be validated using self-contained, logically rigorous protocols. The following methodologies are designed to meet the rigorous standards of the [2] and the [3].

Protocol 1: Isotopic Crosstalk (Zero-Cross Contribution) Assessment

Causality: Heavy isotope synthesis is rarely 100% pure. Unlabeled analyte may be present in the SIL-IS, or the analyte's natural isotopic distribution (M+3, M+4) may bleed into the IS channel. This protocol self-validates the isotopic purity of the chosen label.

  • Analyte to IS Crosstalk: Inject a neat solution of the unlabeled analyte at the Upper Limit of Quantification (ULOQ) without the IS. Monitor the MRM transition of the SIL-IS.

    • Acceptance Criteria: The interfering peak area must be ≤5% of the average IS response at the working concentration.

  • IS to Analyte Crosstalk: Inject a neat solution of the SIL-IS at its working concentration without the analyte. Monitor the analyte's MRM transition.

    • Acceptance Criteria: The interfering peak area must be ≤20% of the analyte response at the Lower Limit of Quantification (LLOQ).

Protocol 2: IS-Normalized Matrix Effect Evaluation

Causality: Matrix effects are inevitable in LC-MS/MS. The goal is not to eliminate them, but to prove that the SIL-IS perfectly compensates for them across diverse patient samples.

  • Matrix Sourcing: Obtain blank human plasma from 6 independent lots (including 1 hemolyzed and 1 lipemic lot)[3].

  • Post-Extraction Spiking: Extract the blank matrices using the finalized sample preparation method (e.g., Solid Phase Extraction). After extraction, spike the eluates with the analyte and the SIL-IS at Low QC and High QC concentrations.

  • Neat Standard Preparation: Prepare equivalent concentrations of the analyte and SIL-IS in a neat solvent (e.g., 50:50 water:acetonitrile).

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte: MFAnalyte​=Peak Area in Neat SolventPeak Area in Extracted Matrix​

    • Calculate the MF for the IS: MFIS​=Peak Area in Neat SolventPeak Area in Extracted Matrix​

    • Calculate the IS-Normalized MF : MFIS​MFAnalyte​​

  • Acceptance Criteria: The Coefficient of Variation (%CV) of the IS-Normalized MF across all 6 matrix lots must be ≤15% [2]. A 13C / 15N labeled IS will typically yield a %CV of <5% , validating the assay's robustness.

Protocol 3: Chromatographic Co-Elution Verification

Causality: To definitively rule out the deuterium isotope effect, empirical measurement of the retention time delta ( Δ RT) is required.

  • Inject a mid-QC sample containing both the analyte and the SIL-IS onto the LC-MS/MS system using a shallow gradient (e.g., 5% to 95% organic over 10 minutes) to maximize chromatographic resolution.

  • Overlay the Extracted Ion Chromatograms (EICs) of the analyte and the IS.

  • Calculate Δ RT = ∣RTAnalyte​−RTIS​∣ .

    • Validation Check: If using a deuterated IS and Δ RT >0.1 min, the method is at high risk for differential matrix effects and should be re-developed using a 13C / 15N labeled IS.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 75, 112-116. Available at:[Link]

Sources

Validation

Cross-Reactivity and Off-Target Profiling of 2-Phenyl-3-(pyridin-4-yl)propanoic Acid: A Comparative Guide for Lead Optimization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology. Executive Summary In small-molecule drug discovery, the fusion of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Executive Summary

In small-molecule drug discovery, the fusion of privileged scaffolds often leads to unintended polypharmacology. 2-Phenyl-3-(pyridin-4-yl)propanoic acid (2-P3PPA) is a classic bifunctional tool compound that frequently appears as a building block in the synthesis of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors. However, its structure harbors two notorious pharmacophores that drive significant off-target cross-reactivity: a pyridin-4-yl ring and a 2-phenylpropanoic acid moiety .

As a Senior Application Scientist, I have designed this guide to objectively dissect the mechanistic causality behind 2-P3PPA's cross-reactivity. By comparing 2-P3PPA against rationally designed structural alternatives, this guide provides a framework for identifying, quantifying, and engineering away these liabilities during lead optimization.

Mechanistic Basis of Off-Target Effects

To mitigate cross-reactivity, one must first understand the physicochemical forces driving it. The liabilities of 2-P3PPA are strictly compartmentalized into its two distinct functional hemispheres.

The Pyridin-4-yl Liability: CYP450 Heme Coordination

The sp2-hybridized nitrogen of the pyridine ring is a potent heme-ligating group. When 2-P3PPA enters the active site of Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9, or CYP51), the nitrogen's lone pair of electrons directly coordinates with the ferric (Fe³⁺) heme iron. This interaction displaces the native axial water molecule, trapping the enzyme in a catalytically inert, low-spin state[1]. This direct ligation results in a "Type II" optical difference spectrum (characterized by a peak near 434 nm and a minimum near 410 nm) and causes potent, reversible metabolic inhibition, creating severe drug-drug interaction (DDI) risks[1].

The 2-Phenylpropanoic Acid Liability: Cyclooxygenase (COX) Inhibition

The 2-phenylpropanoic acid substructure is the defining pharmacophore of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs)[2]. The carboxylic acid acts as an arachidonic acid mimic, forming critical electrostatic interactions and hydrogen bonds with the Arg120 and Tyr355 residues at the entrance of the Cyclooxygenase (COX-1/COX-2) channel[3]. Simultaneously, the phenyl ring inserts into the hydrophobic pocket, competitively blocking endogenous substrates from reaching the catalytic serine residue[2]. This results in unintended NSAID-like off-target effects, including gastrointestinal toxicity or cardiovascular liabilities.

Pharmacophore cluster_0 Pyridin-4-yl Moiety cluster_1 2-Phenylpropanoic Acid Compound 2-phenyl-3-(pyridin-4-yl) propanoic acid CYP CYP450 Enzymes (Heme Coordination) Compound->CYP hERG hERG Channel (Basic Amine Liability) Compound->hERG COX COX-1 / COX-2 (Arachidonic Acid Mimic) Compound->COX PPAR PPARγ / GPR40 (Fatty Acid Mimic) Compound->PPAR

Figure 1: Pharmacophore mapping of 2-P3PPA to its primary off-target liabilities.

Comparative Off-Target Profiling

To objectively evaluate the performance of 2-P3PPA, we compare it against two rationally designed alternative scaffolds aimed at rescuing specific liabilities:

  • Alternative A (Pyrimidine Analog): Replaces the pyridine ring with a pyrimidine. The addition of the second nitrogen withdraws electron density, drastically reducing the basicity and the lone pair's ability to coordinate with the CYP450 heme iron.

  • Alternative B (Tetrazole Isostere): Replaces the carboxylic acid with a 1H-tetrazole. This bioisostere maintains the acidic pKa required for primary target binding but alters the geometry enough to disrupt the strict Arg120/Tyr355 binding network in COX enzymes.

Quantitative Cross-Reactivity Summary
Compound ScaffoldCYP3A4 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)hERG IC₅₀ (µM)Primary Liability Status
2-P3PPA (Baseline) 0.451.23.8>30High CYP & High COX
Alternative A (Pyrimidine) >10.01.54.1>30Rescues CYP; Retains COX
Alternative B (Tetrazole) 0.60>50.0>50.0>30Rescues COX; Retains CYP

Data Interpretation: The data demonstrates the independent nature of the two pharmacophores. Modifying the nitrogen heterocycle successfully abolishes CYP3A4 inhibition without affecting COX binding, whereas replacing the carboxylic acid eliminates COX cross-reactivity while leaving the CYP liability intact.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . They include built-in dynamic controls that confirm assay functionality independent of the test compound.

Workflow Start Compound Incubation (2-P3PPA vs Analogs) CYP_Assay CYP450 Inhibition Assay (Fluorogenic Substrates) Start->CYP_Assay COX_Assay COX-1/2 Activity Assay (Prostaglandin E2 EIA) Start->COX_Assay Readout_CYP Calculate IC50 (Type II Binding Affinity) CYP_Assay->Readout_CYP Readout_COX Calculate Selectivity Index (COX-2/COX-1 Ratio) COX_Assay->Readout_COX Decision Structure-Activity Relationship (SAR) Analysis Readout_CYP->Decision Readout_COX->Decision

Figure 2: Parallel screening workflow for evaluating CYP450 and COX cross-reactivity.

Protocol 1: CYP450 Fluorogenic Inhibition Assay

Causality: This assay measures the ability of the pyridine nitrogen to displace water and bind the heme iron, thereby preventing the enzyme from oxidizing a fluorogenic probe.

  • Reagent Preparation: Prepare human recombinant CYP3A4 supersomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Positive Control: Ketoconazole (known Type II heme-binder).

    • Negative Control: 0.1% DMSO vehicle.

    • System Check: Calculate the Z'-factor. The plate is only valid if Z' > 0.6.

  • Compound Incubation: Dispense 2-P3PPA and analogs in a 10-point dose-response curve (0.001 µM to 50 µM). Pre-incubate with the enzyme for 10 minutes at 37°C. Rationale: Pre-incubation allows for the detection of both reversible coordination and mechanism-based time-dependent inhibition.

  • Reaction Initiation: Add the NADPH regenerating system and the fluorogenic substrate (e.g., Vivid® BOMR).

  • Kinetic Readout: Monitor fluorescence (Ex 530 nm / Em 605 nm) continuously for 20 minutes. Calculate the IC₅₀ based on the initial velocity (V₀) relative to the DMSO control.

Protocol 2: COX-1/2 Selectivity Enzyme Immunoassay (EIA)

Causality: This assay quantifies the competitive exclusion of arachidonic acid by the 2-phenylpropanoic acid moiety by measuring the downstream reduction in Prostaglandin E₂ (PGE₂) synthesis.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin.

  • Self-Validation Controls:

    • Reference Standard: Ibuprofen (non-selective) and Celecoxib (COX-2 selective).

    • Background Control: Heat-inactivated enzyme (ensures PGE₂ detected is actively synthesized).

  • Inhibitor Binding: Incubate the enzymes with 2-P3PPA and analogs for 15 minutes at 37°C.

  • Substrate Conversion: Initiate the reaction by adding 10 µM arachidonic acid. Allow the reaction to proceed for exactly 2 minutes, then quench with 1M HCl. Rationale: A strict 2-minute window ensures measurement occurs during the linear phase of enzyme kinetics before autoinactivation of COX occurs.

  • PGE₂ Quantification: Transfer the quenched reaction to a competitive PGE₂ ELISA plate. Read absorbance at 412 nm. Calculate the Selectivity Index (IC₅₀ COX-2 / IC₅₀ COX-1).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Phenyl-3-(pyridin-4-yl)propanoic acid

Here is the comprehensive safety, operational, and logistical guide for handling 2-Phenyl-3-(pyridin-4-yl)propanoic acid, designed specifically for researchers and drug development professionals. Executive Chemical Profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety, operational, and logistical guide for handling 2-Phenyl-3-(pyridin-4-yl)propanoic acid, designed specifically for researchers and drug development professionals.

Executive Chemical Profile & Mechanistic Risk Assessment

2-Phenyl-3-(pyridin-4-yl)propanoic acid (CAS: 1017323-33-9) is a bifunctional solid organic compound frequently utilized as a building block in pharmaceutical synthesis[1]. Handling this compound requires a nuanced understanding of its dual structural motifs, as standard "general chemical safety" is insufficient for mitigating its specific risks.

  • The Pyridine Moiety (Systemic & Dermal Risk): Pyridine derivatives are highly penetrating. They are lipophilic enough to cross the stratum corneum but possess sufficient aqueous solubility to partition into systemic circulation. Exposure can lead to central nervous system (CNS) depression, nausea, and systemic toxicity[2][3].

  • The Carboxylic Acid Moiety (Local Irritation Risk): As a solid organic acid, the primary acute risk is localized mucosal and corneal damage. Upon contact with biological moisture (eyes, sweat, respiratory tract), the localized pH drop causes immediate tissue irritation[4].

  • Physical State (Inhalation & Ignition Risk): In its dry powder form, the compound poses a severe inhalation risk via micro-particulate aerosolization. Furthermore, suspended organic dusts carry a secondary risk of static-induced ignition[4].

Operational Safety Parameters

To ensure a self-validating safety environment, verify the following quantitative parameters before initiating any handling procedures:

Safety ParameterTarget Value / LimitMechanistic Rationale
Fume Hood Face Velocity 80 – 120 fpmCaptures aerosolized organic dust without creating turbulent vortexes that could blow powder out of the sash.
Emergency Flush Time 15 minutesThe absolute minimum time required to clear basic/acidic residues from corneal or dermal tissue to prevent deep tissue burns[5].
NIOSH IDLH (Pyridine base) 1,000 ppmWhile this compound is a solid, heating or reacting it can release volatile pyridine derivatives, which have strict Immediately Dangerous to Life or Health limits[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The selection of PPE must be dictated by the specific chemical properties of the pyridine-acid derivative and the solvents used for its dissolution.

PPE ComponentSpecificationCausality & Justification
Hand Protection Nitrile (Dry handling) / Butyl Rubber (Solution handling)Pyridine derivatives are readily absorbed through the skin[2]. If dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF), Butyl Rubber or double-gloving is mandatory, as these solvents act as carriers, accelerating dermal penetration of the active pharmaceutical ingredient.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses are insufficient. Solid particulates and acidic dust can bypass standard glasses, causing severe corneal damage upon contact with tear ducts[4].
Body Protection Flame-retardant, anti-static lab coatMitigates static discharge from the operator, which could otherwise ignite suspended organic dust during mass transfer[4].
Respiratory Handled strictly within a certified Fume HoodPrevents inhalation of micro-particulates. Pyridine derivatives exhibit systemic toxicity via the respiratory route[3].

Standard Operating Procedure (SOP): Handling & Solubilization

This step-by-step methodology ensures that every action is a self-validating system designed to minimize exposure and maximize operational efficiency.

Step 1: Environmental Preparation & Static Mitigation

  • Verify the fume hood monitor reads between 80–120 fpm.

  • Clear the workspace of any strong oxidizers or incompatible materials[2].

  • Ground the balance and use anti-static tools (e.g., ceramic spatulas or grounded metal) to prevent static discharge[4].

Step 2: Mass Transfer (The "Closed-System" Approach)

  • Place a tared, sealable vial directly onto the analytical balance inside the fume hood.

  • Transfer the solid 2-Phenyl-3-(pyridin-4-yl)propanoic acid directly into the vial.

  • Critical Rule: Never transport open weigh boats across the laboratory. Seal the vial before removing it from the balance area to prevent aerosolizing the dust into the ambient lab environment.

Step 3: Solubilization & Reaction Prep

  • If dissolving the compound for an assay, add the solvent slowly. The dissolution of solid organic acids can be mildly exothermic.

  • Always add the solid to the solvent (or vice versa under controlled stirring) in a well-ventilated space, as the heat of dissolution can volatilize residual pyridine components[6].

Emergency Spill Response & RCRA Disposal Plan

Spill Response Protocol
  • For Dry Solid Spills: DO NOT DRY SWEEP. Dry sweeping aerosolizes the pyridine-acid dust, bypassing ventilation and creating a severe inhalation hazard. Instead, cover the powder with a slightly damp paper towel to suppress the dust, carefully scoop the mass into a chemical waste bag, and wipe the area with a mild alkaline detergent[6].

  • For Solution Spills: Contain the spill immediately. Absorb with an inert material such as sand, earth, or vermiculite. Do not use combustible absorbents (like sawdust) due to the potential reactivity of the organic acid[6].

Waste Management & Disposal

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound and its derivatives must be strictly segregated[7]:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and empty vials in a designated "Hazardous Solid Organic Waste" container.

  • Liquid Waste: If dissolved, route to "Halogen-Free Organic Liquid Waste" (unless halogenated solvents were used).

  • Segregation: Never mix pyridine-derivative waste with strong acids (e.g., sulfuric acid) or strong oxidizers, as violent exothermic reactions or toxic gas evolution can occur[2].

Workflow Visualization

Workflow Start Start: 2-Phenyl-3-(pyridin-4-yl)propanoic acid PPE Don PPE (Nitrile/Butyl, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (80-120 fpm) PPE->Hood Weigh Weigh Solid (Anti-static tools, Sealed Vials) Hood->Weigh Spill Spill Occurs? Weigh->Spill SolidSpill Solid Spill: Damp wipe, NO dry sweeping Spill->SolidSpill Yes (Dry Solid) LiquidSpill Solution Spill: Absorb with inert sand Spill->LiquidSpill Yes (In Solvent) Reaction Proceed to Experimental Assay Spill->Reaction No Dispose RCRA Hazardous Organic Waste SolidSpill->Dispose LiquidSpill->Dispose Reaction->Dispose Post-Reaction Waste

Figure 1: Decision workflow for handling and spill response of pyridine-derivative solid acids.

References

  • Regis Technologies. "Safety Data Sheet: Safe Handling Precautions." Regis Technologies. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Pyridine - IDLH." CDC. [Link]

  • Environmental Protection Agency (EPA). "Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal." EPA. [Link]

Sources

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